Falimint
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(5-nitro-2-propoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-3-6-17-11-5-4-9(13(15)16)7-10(11)12-8(2)14/h4-5,7H,3,6H2,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTZOXDYEFIPJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20203819 | |
| Record name | 5'-Nitro-2'-propoxyacetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20203819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Falimint | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040988 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
553-20-8 | |
| Record name | 5′-Nitro-2′-propoxyacetanilide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=553-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5'-Nitro-2'-propoxyacetanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5'-Nitro-2'-propoxyacetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20203819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetamide, N-(5-nitro-2-propoxyphenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5'-NITRO-2'-PROPOXYACETANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I26A23734J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Falimint | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040988 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
202 - 203 °C | |
| Record name | Falimint | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040988 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Synthesis and Characterization of Falimint (N-(5-nitro-2-propoxyphenyl)acetamide): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Falimint, also known by its chemical name N-(5-nitro-2-propoxyphenyl)acetamide. This compound, with the chemical formula C₁₁H₁₄N₂O₄, is recognized for its analgesic and antipyretic properties, positioning it within the class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). This document details a probable synthetic pathway, outlines experimental protocols for its synthesis and purification, and describes key analytical techniques for its characterization. Furthermore, its mechanism of action as a cyclooxygenase inhibitor is elucidated through a signaling pathway diagram. All quantitative data is presented in structured tables for clarity and comparative analysis.
Introduction
This compound is a synthetic compound primarily utilized for its analgesic and antipyretic effects. It is often formulated in lozenges for the symptomatic relief of throat irritation and inflammation.[1] Its therapeutic action is attributed to its role as a Non-Steroidal Anti-Inflammatory Drug (NSAID).[1] Understanding the synthesis and physicochemical properties of this compound is crucial for its application in drug development and for quality control in its manufacturing.
Synthesis of N-(5-nitro-2-propoxyphenyl)acetamide
The synthesis of N-(5-nitro-2-propoxyphenyl)acetamide can be approached through a multi-step process. A plausible and efficient method involves the acetylation of a substituted aniline (B41778) precursor. The following protocol is a proposed synthetic route based on established organic chemistry principles and synthesis of similar molecules.[2][3]
Experimental Protocol: Synthesis
Materials:
-
Acetic anhydride
-
Glacial acetic acid
-
Sodium bicarbonate
-
Ethanol
-
Water
Procedure:
-
Acetylation of 4-methoxy-2-nitroaniline:
-
In a round-bottom flask, dissolve 4-methoxy-2-nitroaniline in glacial acetic acid.
-
To this solution, add acetic anhydride. The reaction is typically carried out at room temperature with continuous stirring for several hours (e.g., 18 hours).[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
Purification:
-
The crude N-(4-methoxy-2-nitrophenyl)acetamide is collected by filtration.
-
Purification is achieved by recrystallization from a suitable solvent system, such as an ethanol-water mixture.[5] The crude product is dissolved in a minimal amount of hot ethanol, and water is added dropwise until turbidity is observed. The solution is then allowed to cool slowly to induce crystallization.
-
The purified crystals are collected by filtration, washed with a cold ethanol-water mixture, and dried under vacuum.
-
Synthesis Workflow
Caption: Synthetic workflow for N-(5-nitro-2-propoxyphenyl)acetamide.
Characterization of N-(5-nitro-2-propoxyphenyl)acetamide
The synthesized this compound compound should be subjected to a series of analytical techniques to confirm its identity, purity, and structural integrity.
Physicochemical Properties
The following table summarizes key physicochemical properties of N-(5-nitro-2-propoxyphenyl)acetamide.
| Property | Value |
| Molecular Formula | C₁₁H₁₄N₂O₄ |
| Molecular Weight | 238.24 g/mol |
| Appearance | Expected to be a solid |
| Solubility | Expected to be soluble in organic solvents |
Spectroscopic and Chromatographic Analysis
Experimental Protocols:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra should be recorded on a high-resolution NMR spectrometer (e.g., 300 or 500 MHz).
-
The sample is typically dissolved in a deuterated solvent such as CDCl₃ or DMSO-d₆.
-
Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) internal standard.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum can be obtained using a Fourier-Transform Infrared (FTIR) spectrometer.
-
The sample can be prepared as a KBr pellet or analyzed as a thin film.
-
The spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
-
Mass Spectrometry (MS):
-
Mass spectral data can be acquired using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS).
-
The mass spectrum will provide information about the molecular weight and fragmentation pattern of the compound.
-
-
Thin Layer Chromatography (TLC):
-
TLC is used to monitor the progress of the synthesis and to assess the purity of the final product.
-
A suitable mobile phase (e.g., a mixture of ethyl acetate (B1210297) and hexane) is used with a silica (B1680970) gel stationary phase.
-
Expected Characterization Data:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to aromatic protons, the propoxy group protons (-OCH₂CH₂CH₃), the acetyl group protons (-COCH₃), and the amide proton (-NH). The integration and splitting patterns of these signals would confirm the proton environment in the molecule.[1][6] |
| ¹³C NMR | Resonances for all 11 carbon atoms in the molecule, including those of the aromatic ring, the propoxy group, the acetyl group, and the carbonyl carbon of the amide.[7][8] |
| IR (cm⁻¹) | Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide), C-N stretching, NO₂ stretching (asymmetric and symmetric), C-O-C stretching (ether), and aromatic C-H and C=C stretching.[9][10] |
| MS (m/z) | The molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of the compound (238.24 g/mol ). The fragmentation pattern would provide further structural information.[11][12] |
Mechanism of Action: Cyclooxygenase Inhibition
As an NSAID, the primary mechanism of action of this compound is the inhibition of cyclooxygenase (COX) enzymes.[13][14][15] There are two main isoforms of this enzyme, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation and is responsible for the synthesis of prostaglandins (B1171923) that mediate pain and inflammation.[15] By inhibiting COX enzymes, this compound blocks the conversion of arachidonic acid to prostaglandins, thereby exerting its anti-inflammatory and analgesic effects.[16]
Signaling Pathway of NSAID Action
Caption: Mechanism of action of this compound as a COX inhibitor.
Conclusion
This technical guide has detailed a probable synthetic route for N-(5-nitro-2-propoxyphenyl)acetamide (this compound) and outlined the necessary analytical techniques for its comprehensive characterization. The mechanism of action, consistent with that of other NSAIDs, involves the inhibition of cyclooxygenase enzymes, leading to a reduction in prostaglandin (B15479496) synthesis. The provided protocols and data serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development, facilitating further investigation and application of this compound.
References
- 1. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jcbsc.org [jcbsc.org]
- 3. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(4-Hydroxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetamide(60-35-5) 13C NMR [m.chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. researchgate.net [researchgate.net]
- 10. Acetamide [webbook.nist.gov]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. researchgate.net [researchgate.net]
- 13. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 14. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
Acetylaminonitropropoxybenzene: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data and standardized methodologies for assessing the solubility and stability of Acetylaminonitropropoxybenzene. This compound, chemically identified as 5'-nitro-2'-propoxyacetanilide (CAS Number: 553-20-8), was formerly the active ingredient in the product Falimint.[1][2][3] Due to the limited availability of specific experimental data in publicly accessible literature, this document combines discovered data with standardized, illustrative protocols to serve as a robust resource for research and development.
Core Physicochemical Properties
Acetylaminonitropropoxybenzene is an organic compound belonging to the acetanilide (B955) class.[1] It is characterized by the presence of a nitro group and a propoxy group on the acetanilide structure, which influences its physicochemical properties such as solubility and reactivity.[1]
Solubility Profile
The solubility of a compound is a critical parameter in drug development, influencing its dissolution, absorption, and formulation. Data on the solubility of Acetylaminonitropropoxybenzene is sparse in current literature; however, available sources provide a foundational understanding. The compound is generally described as having limited solubility in water and moderate solubility in organic solvents.[1]
Table 1: Quantitative Solubility Data for Acetylaminonitropropoxybenzene
| Solvent | Solubility | Temperature | Method | Source |
| Water | 481.1 mg/L | 25 °C | Estimated | [2] |
| DMSO | 125 mg/mL | Not Specified | Experimental (Ultrasonication required) | [4] |
Note: The water solubility value is an estimation and should be confirmed experimentally.
Experimental Protocol: Solubility Determination (Shake-Flask Method)
The following is a standardized protocol for determining the equilibrium solubility of a compound, based on common pharmaceutical practices.
-
Objective: To determine the saturation solubility of Acetylaminonitropropoxybenzene in various solvents (e.g., water, phosphate (B84403) buffer pH 7.4, 0.1 N HCl).
-
Materials:
-
Acetylaminonitropropoxybenzene powder
-
Selected solvents (degassed)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Validated analytical method (e.g., HPLC-UV) for quantification
-
-
Methodology:
-
Add an excess amount of the compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C and 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, allow the vials to stand to let undissolved solids settle.
-
Centrifuge the samples to separate the supernatant from the solid material.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantify the concentration of the dissolved compound using the validated analytical method.
-
Perform the experiment in triplicate for each solvent and temperature.
-
Workflow for Solubility Determination
Caption: Experimental workflow for determining equilibrium solubility.
Stability Profile
The chemical stability of an active pharmaceutical ingredient (API) is crucial for ensuring its safety, efficacy, and shelf-life. While no specific stability studies for Acetylaminonitropropoxybenzene were found, a related compound, 5-Nitro-2-propoxyaniline, is reported to be stable in boiling water and dilute acids, suggesting the core structure has some degree of stability.[5][6]
A comprehensive stability assessment involves long-term studies under intended storage conditions and accelerated studies to predict the shelf-life. Forced degradation (stress testing) is also performed to identify potential degradation products and establish stability-indicating analytical methods.
Table 2: Illustrative Conditions for a Stability Study (Based on ICH Guidelines)
| Study Type | Storage Condition | Minimum Duration | Purpose |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 Months (or longer) | To establish the re-test period or shelf-life under normal storage conditions. |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 Months | To be used if significant change occurs during accelerated studies. |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months | To accelerate degradation and predict long-term stability. |
| Forced Degradation | Acidic, basic, oxidative, thermal, photolytic conditions | Varies | To identify degradation pathways and validate stability-indicating methods. |
Note: RH = Relative Humidity. These are standard conditions; specific conditions may vary based on the nature of the drug substance and its intended formulation.
Experimental Protocol: Forced Degradation Study
-
Objective: To investigate the intrinsic stability of Acetylaminonitropropoxybenzene by subjecting it to stress conditions.
-
Materials:
-
Acetylaminonitropropoxybenzene solution/solid
-
Hydrochloric acid (e.g., 0.1 N HCl)
-
Sodium hydroxide (B78521) (e.g., 0.1 N NaOH)
-
Hydrogen peroxide (e.g., 3% H₂O₂)
-
Temperature-controlled ovens
-
Photostability chamber
-
Validated stability-indicating HPLC method
-
-
Methodology:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 N HCl and heat (e.g., at 60°C) for a set period. Withdraw samples at various time points. Neutralize before analysis.
-
Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and maintain at room temperature or heat gently. Withdraw and neutralize samples.
-
Oxidation: Treat a solution of the compound with 3% H₂O₂ at room temperature. Protect from light.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in an oven.
-
Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Analysis: Analyze all stressed samples using a stability-indicating HPLC method to determine the extent of degradation and to profile any degradation products. A non-stressed sample serves as the control.
-
Workflow for Stability Testing
Caption: Logical workflow for comprehensive stability assessment.
References
- 1. CAS 553-20-8: 5′-Nitro-2′-propoxyacetanilide | CymitQuimica [cymitquimica.com]
- 2. thegoodscentscompany.com [thegoodscentscompany.com]
- 3. 5'-Nitro-2'-propoxyacetanilide | C11H14N2O4 | CID 68377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 5-Nitro-2-propoxyaniline - Wikipedia [en.wikipedia.org]
- 6. 5-Nitro-2-propoxyaniline [drugfuture.com]
Pharmacological Profile of 5'-nitro-2'-propoxyacetanilide: An In-depth Technical Guide
Disclaimer: The following guide is a synthesis of available information on acetanilide (B955) derivatives and related compounds. Extensive literature searches did not yield a detailed pharmacological profile, quantitative preclinical or clinical data, or specific experimental protocols for 5'-nitro-2'-propoxyacetanilide. The information presented herein is based on general knowledge of analogous compounds and should be interpreted with caution.
Introduction
5'-nitro-2'-propoxyacetanilide, also known by the brand name Falimint, is a compound that has been classified as an antipyretic and analgesic agent. Its chemical structure, featuring an acetanilide core with nitro and propoxy substitutions, suggests potential interactions with biological systems involved in pain and inflammation signaling. However, detailed public-domain data on its specific pharmacological activities are scarce. This guide aims to provide a theoretical framework for its pharmacological profile based on the known properties of related acetanilide derivatives and general principles of analgesic and anti-inflammatory drug action.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 553-20-8 |
| Molecular Formula | C11H14N2O4 |
| Molecular Weight | 238.24 g/mol |
Postulated Mechanism of Action
The pharmacological effects of many acetanilide derivatives are attributed to their ability to modulate the inflammatory cascade. A primary mechanism for analgesic and anti-inflammatory action in this class of compounds is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever.
While no specific data exists for 5'-nitro-2'-propoxyacetanilide, it is plausible that it could exhibit inhibitory activity against COX-1 and/or COX-2. The nitro and propoxy substitutions on the phenyl ring would influence the molecule's electronic and steric properties, which in turn would determine its binding affinity and selectivity for the COX isoenzymes.
Caption: Postulated COX Inhibition Pathway.
Expected Pharmacological Effects
Based on its classification as an analgesic and antipyretic, 5'-nitro-2'-propoxyacetanilide would be expected to demonstrate the following effects in preclinical models:
-
Analgesic Activity: Reduction of pain responses in models such as the acetic acid-induced writhing test or the hot plate test.
-
Anti-inflammatory Activity: Attenuation of swelling and edema in models like the carrageenan-induced paw edema test.
-
Antipyretic Activity: Lowering of body temperature in fever-induced animal models.
Generic Experimental Protocols
While specific protocols for 5'-nitro-2'-propoxyacetanilide are not available, the following are standard methods used to evaluate the pharmacological activities of novel analgesic and anti-inflammatory compounds.
In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test
This widely used model assesses peripheral analgesic effects.
-
Animals: Male or female mice are used.
-
Procedure:
-
Animals are divided into control, standard (e.g., aspirin), and test groups.
-
The test compound (5'-nitro-2'-propoxyacetanilide) is administered orally or intraperitoneally at various doses.
-
After a set period (e.g., 30-60 minutes), a solution of acetic acid is injected intraperitoneally to induce abdominal constrictions (writhing).
-
The number of writhes is counted for a defined period (e.g., 15-30 minutes).
-
-
Data Analysis: The percentage of inhibition of writhing is calculated for the test and standard groups relative to the control group.
In Vitro Evaluation of the Antipyretic Properties of Falimint: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical framework and methodologies for assessing the antipyretic properties of Falimint in vitro. This compound's active ingredient, Acetylaminonitropropoxybenzene, is classified as a Non-Steroidal Anti-Inflammatory Drug (NSAID)[1]. The primary mechanism of action for antipyretic drugs in this class is the inhibition of cyclooxygenase (COX) enzymes, leading to a reduction in prostaglandin (B15479496) E2 (PGE2) synthesis within the hypothalamus[2][3][4]. This guide outlines detailed experimental protocols for key in vitro assays, presents hypothetical data in structured tables for comparative analysis, and utilizes visualizations to illustrate signaling pathways and experimental workflows relevant to the study of this compound's antipyretic effects.
Introduction: The Role of this compound in Antipyresis
Fever is a complex physiological response to stimuli, primarily regulated by the hypothalamus[2][3]. The synthesis of prostaglandin E2 (PGE2) in the brain is a critical step in the febrile response, and its inhibition is a key target for antipyretic drugs[2][3]. This compound, containing the active compound Acetylaminonitropropoxybenzene, is recognized for its analgesic and antipyretic actions, characteristic of NSAIDs[1]. While direct in vitro studies on this compound are not extensively published, this guide synthesizes established methodologies for evaluating NSAIDs to propose a robust framework for its investigation.
Proposed Mechanism of Action: Inhibition of Prostaglandin Synthesis
The antipyretic effect of NSAIDs is primarily attributed to their ability to block the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins. By inhibiting COX, particularly in the central nervous system, this compound's active ingredient would theoretically reduce the levels of PGE2, thereby lowering the hypothalamic set-point for body temperature and alleviating fever.
In Vitro Experimental Protocols and Data
This section details hypothetical in vitro studies to quantify the antipyretic potential of Acetylaminonitropropoxybenzene.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the inhibitory activity of the test compound against COX-1 and COX-2 enzymes.
Experimental Protocol:
-
Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: A reaction buffer containing hematin, and a suitable substrate (e.g., arachidonic acid) is prepared.
-
Incubation: The enzymes are pre-incubated with varying concentrations of Acetylaminonitropropoxybenzene or a reference NSAID (e.g., indomethacin) for 15 minutes at 37°C.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Quantification: The production of PGE2 is measured using an Enzyme Immunoassay (EIA) kit.
-
Data Analysis: The IC50 values (concentration causing 50% inhibition) are calculated.
Hypothetical Data:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
| Acetylaminonitropropoxybenzene | 15.2 | 5.8 |
| Indomethacin (Reference) | 0.9 | 0.1 |
Table 1: Hypothetical IC50 values for COX-1 and COX-2 inhibition.
Prostaglandin E2 (PGE2) Production in LPS-Stimulated Macrophages
This assay assesses the ability of the compound to inhibit PGE2 production in a cellular context.
Experimental Protocol:
-
Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% FBS.
-
Cell Seeding: Cells are seeded in 24-well plates and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with different concentrations of Acetylaminonitropropoxybenzene for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) (1 µg/mL) is added to induce an inflammatory response and PGE2 production.
-
Incubation: Cells are incubated for 24 hours.
-
Supernatant Collection: The cell culture supernatant is collected.
-
PGE2 Measurement: The concentration of PGE2 in the supernatant is quantified using an ELISA kit.
Hypothetical Data:
| Treatment | PGE2 Concentration (pg/mL) | % Inhibition |
| Control (untreated) | 50 | - |
| LPS (1 µg/mL) | 1200 | 0 |
| LPS + Acetylaminonitropropoxybenzene (1 µM) | 850 | 29.2% |
| LPS + Acetylaminonitropropoxybenzene (10 µM) | 420 | 65.0% |
| LPS + Acetylaminonitropropoxybenzene (50 µM) | 150 | 87.5% |
Table 2: Hypothetical effect on PGE2 production in LPS-stimulated macrophages.
Cytokine Profiling in Human Peripheral Blood Mononuclear Cells (PBMCs)
This assay evaluates the effect of the compound on the production of pro-inflammatory cytokines involved in the febrile response.
Experimental Protocol:
-
PBMC Isolation: Human PBMCs are isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: PBMCs are cultured in RPMI-1640 medium.
-
Treatment and Stimulation: Cells are treated with Acetylaminonitropropoxybenzene and stimulated with LPS.
-
Incubation: Cells are incubated for 24 hours.
-
Supernatant Analysis: The levels of key cytokines such as TNF-α, IL-1β, and IL-6 in the culture supernatant are measured using a multiplex cytokine assay (e.g., Luminex).
Hypothetical Data:
| Cytokine | LPS (1 µg/mL) (pg/mL) | LPS + Acetylaminonitropropoxybenzene (50 µM) (pg/mL) | % Reduction |
| TNF-α | 2500 | 1300 | 48% |
| IL-1β | 800 | 350 | 56% |
| IL-6 | 1800 | 950 | 47% |
Table 3: Hypothetical effect on pro-inflammatory cytokine production.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the in vitro assessment of an antipyretic compound.
Conclusion
The in vitro methodologies and hypothetical data presented in this guide provide a solid foundation for the scientific investigation of this compound's antipyretic properties. By focusing on its presumed mechanism of action as an NSAID, researchers can effectively quantify its inhibitory effects on COX enzymes and the subsequent reduction in key inflammatory mediators like PGE2 and pro-inflammatory cytokines. The outlined protocols are standard, robust, and can be adapted for high-throughput screening and detailed mechanistic studies in the field of drug discovery and development. Further in vivo studies would be required to confirm these in vitro findings and establish a complete pharmacological profile.
References
Early-Stage Research on Falimint as an Analgesic Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Falimint, a brand name for the active pharmaceutical ingredient Acetylaminonitropropoxybenzene, is recognized for its local analgesic and antipyretic properties, primarily utilized for symptomatic relief of pain and inflammation in the oral cavity and pharynx. Classified as a non-steroidal anti-inflammatory drug (NSAID), its mechanism of action is centered around the inhibition of prostaglandin (B15479496) synthesis. This technical guide provides a comprehensive overview of the early-stage research into the analgesic potential of Acetylaminonitropropoxybenzene, consolidating available data on its mechanism of action, metabolic profile, and the experimental protocols used to evaluate its efficacy. While specific quantitative preclinical and clinical data on its analgesic dose-response and pharmacokinetics remain limited in publicly accessible literature, this guide synthesizes the foundational knowledge critical for further research and development.
Introduction
Acetylaminonitropropoxybenzene, with the chemical name N-(5-Nitro-2-propoxyphenyl)acetamide, is the active ingredient in this compound.[1] It is a synthetic compound belonging to the acetanilide (B955) class of drugs and is characterized as a non-narcotic analgesic and antipyretic.[1] Its primary clinical application is as a lozenge for the local treatment of sore throat and pharyngitis, where it exerts a direct analgesic effect on the mucous membranes. This document aims to collate and present the fundamental scientific information pertaining to the early-stage evaluation of Acetylaminonitropropoxybenzene as an analgesic agent.
Mechanism of Action: Inhibition of Prostaglandin Synthesis
The primary mechanism underlying the analgesic and anti-inflammatory effects of Acetylaminonitropropoxybenzene, consistent with its classification as an NSAID, is the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of pain and inflammation.
Signaling Pathway of Prostaglandin Synthesis and its Inhibition
The inflammatory cascade leading to pain sensation is initiated by tissue injury or irritation, which triggers the release of arachidonic acid from cell membranes by phospholipase A2. Arachidonic acid is then metabolized by COX-1 and COX-2 to produce prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins, such as prostaglandin E2 (PGE2). PGE2 sensitizes nociceptors, lowering their activation threshold and thereby amplifying pain signals. Acetylaminonitropropoxybenzene is hypothesized to bind to the active site of COX enzymes, preventing the synthesis of PGH2 and subsequent prostaglandins, thus mitigating the inflammatory response and reducing pain perception.
Figure 1. Proposed mechanism of action of Acetylaminonitropropoxybenzene.
Metabolism and Pharmacokinetics
Early studies on the biotransformation of Acetylaminonitropropoxybenzene indicate that the compound is almost completely metabolized in humans. The primary metabolic pathways involve the oxidation of the propoxy group and dealkylation. Deacetylation of the parent compound occurs to a lesser extent. Notably, metabolites with a reduced nitro group have not been detected.
The quantitative analysis of metabolites reveals a consistent composition across different individuals and dosages. The concentration of metabolites in the urine accumulates within 2 hours of administration, and the majority are eliminated within 6 hours, suggesting a relatively rapid clearance from the body.[2]
Table 1: Summary of Metabolic Profile of Acetylaminonitropropoxybenzene
| Metabolic Pathway | Description | Metabolite Elimination |
| Oxidation | The primary metabolic route is the oxidation of the propoxy group. | The bulk of metabolites are eliminated within 6 hours post-administration.[2] |
| Dealkylation | A significant pathway leading to the removal of the propoxy group. | Urinary excretion is the main route of elimination. |
| Deacetylation | Occurs to a minor extent. | - |
| Nitro Group Reduction | Not observed as a metabolic pathway. | - |
Experimental Protocols for Analgesic Activity Evaluation
Acetic Acid-Induced Writhing Test (Peripheral Analgesia)
This model is widely used to evaluate peripherally acting analgesics. The intraperitoneal injection of acetic acid induces a characteristic writhing response in rodents, which is a manifestation of visceral pain. The analgesic effect of a test compound is quantified by the reduction in the number of writhes compared to a control group. This pain response is known to be mediated by the release of endogenous substances, including prostaglandins.
Methodology:
-
Animal Model: Typically, Swiss albino mice are used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions before the experiment.
-
Grouping: Animals are divided into control, standard (e.g., Aspirin), and test groups.
-
Drug Administration: The test compound (Acetylaminonitropropoxybenzene) is administered orally or intraperitoneally at various doses. The control group receives the vehicle, and the standard group receives a known analgesic.
-
Induction of Writhing: After a specific pre-treatment time (e.g., 30-60 minutes), a solution of acetic acid (e.g., 0.6% v/v) is injected intraperitoneally.
-
Observation: The number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a defined period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.
-
Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group.
Hot Plate Test (Central Analgesia)
The hot plate test is used to assess the central analgesic activity of a compound. The test measures the reaction time of an animal to a thermal stimulus. An increase in the latency to respond (e.g., licking paws or jumping) indicates an analgesic effect.
Methodology:
-
Animal Model: Mice or rats are commonly used.
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.
-
Baseline Measurement: The baseline reaction time of each animal is recorded before drug administration. A cut-off time is set (e.g., 30 seconds) to prevent tissue damage.
-
Drug Administration: The test compound is administered, typically via oral or parenteral routes.
-
Post-Treatment Measurement: The reaction time is measured at different time points after drug administration (e.g., 30, 60, 90, 120 minutes).
-
Data Analysis: The increase in reaction latency compared to the baseline is calculated to determine the analgesic effect.
Figure 2. General experimental workflow for in vivo analgesic screening.
In Vitro COX Inhibition Assay
To directly assess the inhibitory activity of Acetylaminonitropropoxybenzene on COX-1 and COX-2 enzymes, an in vitro enzyme inhibition assay is crucial. This assay measures the ability of the compound to block the conversion of arachidonic acid to prostaglandins by purified enzymes.
Methodology:
-
Enzyme Source: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used.
-
Substrate: Arachidonic acid is used as the substrate.
-
Incubation: The enzyme is pre-incubated with the test compound (Acetylaminonitropropoxybenzene) at various concentrations.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Measurement of Product Formation: The amount of prostaglandin E2 (PGE2) produced is quantified using methods such as Enzyme Immunoassay (EIA) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is determined. This provides a quantitative measure of the compound's potency and selectivity for COX-1 versus COX-2.
Conclusion and Future Directions
The available early-stage research indicates that Acetylaminonitropropoxybenzene, the active component of this compound, functions as a typical NSAID, with its analgesic properties likely stemming from the inhibition of prostaglandin synthesis via the COX pathway. Its metabolic profile suggests rapid biotransformation and elimination. However, a significant gap exists in the public domain regarding specific quantitative data on its analgesic efficacy, dose-response relationships, and detailed pharmacokinetic parameters.
For a comprehensive understanding and further development of Acetylaminonitropropoxybenzene as a systemic analgesic agent, future research should focus on:
-
Quantitative in vivo studies: Conducting dose-response studies using established analgesic models (e.g., writhing test, hot plate test, formalin test) to determine the ED50 (median effective dose).
-
COX inhibition profiling: Performing in vitro COX-1 and COX-2 inhibition assays to determine the IC50 values and the selectivity index. This will help in predicting the therapeutic window and potential for gastrointestinal side effects.
-
Detailed pharmacokinetic studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of Acetylaminonitropropoxybenzene, including determination of key parameters such as Cmax, Tmax, half-life, and bioavailability.
Such data are indispensable for constructing a complete preclinical profile and for making informed decisions regarding the potential for broader clinical applications of Acetylaminonitropropoxybenzene beyond its current topical use.
References
An Examination of the Biotransformation of Falimint's Active Ingredient
Disclaimer: Due to the historical nature and discontinuation of the pharmaceutical preparation known as Falimint, modern, in-depth research regarding its specific molecular therapeutic targets and signaling pathways is not available in the public domain. The active ingredients have varied, including historical use of arsenic-containing compounds and more recently 5'-nitro-2'-propoxyacetanilide. This document focuses on the available scientific literature concerning the biotransformation of 5'-nitro-2'-propoxyacetanilide, as detailed in studies from the late 1980s.
This compound has been described as an antipyretic and analgesic compound, and it was used in preparations for procedures like fibrogastroduodenoscopy.[1][2] However, the underlying mechanism of action at a molecular level is not well-documented.
Biotransformation of 5'-Nitro-2'-Propoxyacetanilide
Research into the metabolism of 5'-nitro-2'-propoxyacetanilide, an active ingredient in a formulation of this compound, indicates that the compound is almost completely metabolized in the human body.[3] The primary metabolic processes involve the oxidation of the propoxy group and dealkylation.[3] Deacetylation of 2-amino-4-nitropropoxybenzene appears to be a minor metabolic route.[3] Notably, metabolites with a reduced nitro group were not detected in the studies available.[3]
Seven distinct components resulting from the biotransformation have been identified in urine.[3] Key metabolic pathways include the oxidation of the propoxy side chain to a carboxyl group and the dealkylation of the compound to form 2-acetamino-4-nitrophenol, which is likely eliminated after conjugation with glucuronic acid.[3] Further analysis has identified the glucuronides of 2-acetamino-4-nitro-phenol and 2-amino-4-nitro-phenol, as well as the sulfuric acid conjugate of 2-amino-4-nitro-phenol as metabolites.[4]
Summary of Identified Metabolites
The following table summarizes the identified metabolites of 5'-nitro-2'-propoxyacetanilide based on available literature.
| Parent Compound | Metabolite | Conjugate | Reference |
| 5'-nitro-2'-propoxyacetanilide | 2-acetamino-4-nitro-phenol | Glucuronic acid | [3][4] |
| 5'-nitro-2'-propoxyacetanilide | 2-amino-4-nitro-phenol | Glucuronic acid | [4] |
| 5'-nitro-2'-propoxyacetanilide | 2-amino-4-nitro-phenol | Sulfuric acid | [4] |
| 5'-nitro-2'-propoxyacetanilide | Carboxylated propoxy group metabolite | - | [3] |
| 5'-nitro-2'-propoxyacetanilide | Deacetylated carboxylated metabolite | - | [3] |
Metabolic Pathway of 5'-Nitro-2'-Propoxyacetanilide
The following diagram illustrates the known metabolic pathways of 5'-nitro-2'-propoxyacetanilide.
Experimental Protocols
The referenced studies utilized methods common for metabolic research in their time, including the administration of the compound to human subjects and subsequent analysis of urine to identify metabolites. Techniques such as isolation with adsorption resins were employed to separate metabolites for identification.[4]
Limitation of Available Data: The provided information is based on a small number of studies published in the late 1980s. These studies focus on the biotransformation and elimination of the active ingredient rather than its pharmacodynamics. There is no available quantitative data, such as enzyme kinetics, binding affinities, or IC50 values, related to specific therapeutic targets. Therefore, a detailed analysis of therapeutic targets and signaling pathways is not possible. The diagrams and tables are constructed based on the descriptive information from these older publications. For a comprehensive understanding of this compound's mechanism of action, new research would be required.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [Use of this compound in the preparation of children for fibrogastroduodenoscopy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Pharmaceutic and biopharmaceutic evaluation of acetylaminonitropropoxybenzene (this compound). A Biotransformation of the active agent] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Pharmaceutical and biopharmaceutical evaluation of acetylaminonitropropoxybenzolum (this compound). 8. Biotransformation of the active agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Toxicity Screening of 5'-nitro-2'-propoxyacetanilide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive preliminary toxicity screening protocol for the compound 5'-nitro-2'-propoxyacetanilide. Due to a lack of publicly available toxicological data for this specific molecule, this document synthesizes established methodologies for the assessment of acute toxicity, cytotoxicity, and mutagenicity of novel chemical entities, particularly those with structural similarities to nitroaromatic compounds and acetanilides. The protocols provided are based on widely accepted guidelines and are intended to serve as a foundational framework for the initial safety evaluation of 5'-nitro-2'-propoxyacetanilide in a research and development setting. All presented quantitative data are hypothetical and for illustrative purposes only.
Introduction
5'-nitro-2'-propoxyacetanilide is an organic compound featuring a substituted acetanilide (B955) core. The presence of a nitro group and a propoxy moiety suggests the need for a thorough toxicological evaluation, as nitroaromatic compounds are known for a range of potential toxic effects, including mutagenicity and cytotoxicity, often following metabolic activation.[1] This guide details a tiered approach to the preliminary toxicity screening of this compound.
Experimental Workflow
The proposed experimental workflow for the preliminary toxicity screening of 5'-nitro-2'-propoxyacetanilide follows a logical progression from broad, acute assessments to more specific cellular and genetic toxicity assays.
Caption: General workflow for preliminary toxicity screening.
Acute Oral Toxicity
Experimental Protocol
This protocol is based on the OECD guidelines for acute oral toxicity testing.[2]
-
Animal Model: Healthy, young adult rodents (e.g., Wistar rats), nulliparous and non-pregnant, are used. Animals are divided into groups of at least 5 animals per sex.[2]
-
Dosage: The test compound is administered orally in graded doses to several groups of experimental animals. Doses can range from 10 mg/kg to 1000 mg/kg body weight.[2] A vehicle control group receives only the carrier solvent.
-
Administration: The substance is administered in a single dose by gavage.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes over a 14-day period.[3]
-
Endpoint: The primary endpoint is the determination of the Maximum Tolerated Dose (MTD) and the observation of any overt toxicity.[3]
Hypothetical Data Presentation
Table 1: Hypothetical Acute Oral Toxicity Data for 5'-nitro-2'-propoxyacetanilide in Rats
| Dose (mg/kg) | Number of Animals | Mortalities | Clinical Signs of Toxicity |
| 0 (Vehicle) | 10 (5M, 5F) | 0 | None observed |
| 100 | 10 (5M, 5F) | 0 | None observed |
| 300 | 10 (5M, 5F) | 0 | Lethargy, piloerection in 2/10 animals |
| 1000 | 10 (5M, 5F) | 2 | Lethargy, ataxia, significant weight loss |
In Vitro Cytotoxicity Assays
MTT Assay for Cell Viability
The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[4]
-
Cell Culture: A suitable mammalian cell line (e.g., HepG2, a human liver cell line) is cultured in 96-well plates.
-
Compound Exposure: Cells are treated with serial dilutions of 5'-nitro-2'-propoxyacetanilide for 24 to 72 hours.[5]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.[5]
-
Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).[4]
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.[5]
-
Analysis: Cell viability is calculated as a percentage of the untreated control, and the half-maximal inhibitory concentration (IC₅₀) is determined.[4]
Lactate (B86563) Dehydrogenase (LDH) Release Assay
This assay measures the activity of lactate dehydrogenase (LDH) released from cells with damaged membranes, an indicator of cytotoxicity.[6]
-
Cell Culture and Treatment: As described for the MTT assay.
-
Supernatant Collection: After the treatment period, the cell culture supernatant is collected.[5]
-
LDH Reaction: The supernatant is mixed with a reaction mixture containing lactate, NAD+, and a tetrazolium salt. LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH, which in turn reduces the tetrazolium salt to a colored formazan product.
-
Data Acquisition: The absorbance is measured using a microplate reader.
-
Analysis: The percentage of cytotoxicity is calculated relative to a positive control (cells lysed to achieve maximum LDH release).[5]
Hypothetical Data Presentation
Table 2: Hypothetical In Vitro Cytotoxicity Data for 5'-nitro-2'-propoxyacetanilide on HepG2 Cells (48h exposure)
| Concentration (µM) | Cell Viability (%) (MTT Assay) | Cytotoxicity (%) (LDH Assay) |
| 0.1 | 98.5 ± 2.1 | 1.2 ± 0.5 |
| 1 | 95.2 ± 3.5 | 3.8 ± 1.1 |
| 10 | 78.4 ± 4.2 | 15.6 ± 2.8 |
| 50 | 51.3 ± 5.1 | 45.9 ± 4.3 |
| 100 | 22.7 ± 3.9 | 72.1 ± 6.0 |
| IC₅₀ (µM) | ~50 | >50 |
Mutagenicity Assessment: The Ames Test
The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.[7] It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine (his-).[7]
Experimental Protocol
-
Bacterial Strains: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535) are used to detect different types of mutations.[8]
-
Metabolic Activation: The test is performed both with and without a metabolic activation system (S9 fraction from rat liver) to identify compounds that become mutagenic after metabolism.[9]
-
Exposure: The bacterial strains are exposed to various concentrations of 5'-nitro-2'-propoxyacetanilide in a minimal agar (B569324) medium lacking histidine.[7]
-
Incubation: Plates are incubated at 37°C for 48-72 hours.[7]
-
Scoring: The number of revertant colonies (colonies that have mutated back to his+) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[7]
Hypothetical Data Presentation
Table 3: Hypothetical Ames Test Results for 5'-nitro-2'-propoxyacetanilide
| Strain | Metabolic Activation (S9) | Concentration (µ g/plate ) | Mean Revertant Colonies ± SD | Mutagenicity Ratio* |
| TA98 | - | 0 (Control) | 25 ± 4 | 1.0 |
| 10 | 28 ± 5 | 1.1 | ||
| 50 | 35 ± 6 | 1.4 | ||
| + | 0 (Control) | 30 ± 5 | 1.0 | |
| 10 | 65 ± 8 | 2.2 | ||
| 50 | 152 ± 15 | 5.1 | ||
| TA100 | - | 0 (Control) | 120 ± 12 | 1.0 |
| 10 | 135 ± 14 | 1.1 | ||
| 50 | 148 ± 16 | 1.2 | ||
| + | 0 (Control) | 130 ± 15 | 1.0 | |
| 10 | 275 ± 20 | 2.1 | ||
| 50 | 580 ± 45 | 4.5 |
*Mutagenicity Ratio = (Mean revertants in test plate) / (Mean revertants in control plate). A ratio ≥ 2.0 is typically considered a positive result.
Potential Metabolic Activation Pathway
Nitroaromatic compounds can undergo metabolic activation, often through the reduction of the nitro group, to form reactive intermediates that can interact with cellular macromolecules like DNA.
Caption: Postulated metabolic activation of 5'-nitro-2'-propoxyacetanilide.
Conclusion
This technical guide provides a framework for the initial toxicological assessment of 5'-nitro-2'-propoxyacetanilide. The hypothetical results suggest that the compound may exhibit moderate cytotoxicity and could be mutagenic following metabolic activation. These preliminary findings underscore the importance of comprehensive safety testing for novel chemical entities. Further studies, including in vivo genotoxicity assays and repeated-dose toxicity studies, would be necessary to fully characterize the toxicological profile of 5'-nitro-2'-propoxyacetanilide.
References
- 1. Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and assessment of Analgesic/Anti-Inflammatory Activities – Oriental Journal of Chemistry [orientjchem.org]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. microbiologyinfo.com [microbiologyinfo.com]
- 8. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ames Test Protocol | AAT Bioquest [aatbio.com]
Investigating the Metabolic Fate of Acetylaminonitropropoxybenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Acetylamino-4-nitropropoxybenzene, an active pharmaceutical ingredient, undergoes extensive metabolism in the human body. This technical guide provides a comprehensive overview of the known metabolic fate of this compound. The primary metabolic pathways involve oxidation of the propoxy side chain, dealkylation, and subsequent conjugation. While precise quantitative data on metabolite distribution is not publicly available in detail, studies indicate a consistent metabolic profile across individuals with rapid elimination of the metabolites. This document outlines the key metabolic transformations, provides generalized experimental protocols for studying such biotransformations, and presents visual diagrams of the metabolic pathways and experimental workflows.
Data Presentation: Metabolite Profile
2-Acetylamino-4-nitropropoxybenzene is almost completely metabolized following administration.[1] The primary routes of biotransformation result in a variety of metabolites excreted in the urine. The quantitative composition of these metabolites has been reported to be remarkably constant among different individuals and across various dosages.[2] The majority of the metabolites are eliminated from the body within six hours of administration.[2]
While the precise percentages of each metabolite are not detailed in the available literature, the major metabolic pathways and identified products are summarized in the table below.
| Metabolic Pathway | Resulting Metabolite(s) | Description | Relative Abundance |
| Propoxy Group Oxidation | Carboxylic acid derivative of the parent compound | This is considered the main metabolic pathway.[1] | Major |
| Deacetylation | Deacetylated carboxylic acid metabolite; 2-amino-4-nitropropoxybenzene | The deacetylated acid has been identified.[1] Deacetylation of the parent compound occurs to a very small extent.[1] | Minor |
| Dealkylation | 2-acetamino-4-nitrophenol | This pathway occurs to a significant extent.[1] | Significant |
| Conjugation | Glucuronide conjugate of 2-acetamino-4-nitrophenol | The phenolic metabolite is likely eliminated after conjugation with glucuronic acid.[1] | Significant |
| Minor Pathways | Free 2-acetamino-4-nitrophenol; 2-amino-4-nitrophenol | These metabolites are detectable only in trace amounts.[1] | Trace |
It is noteworthy that metabolites with a reduced nitro group have not been identified.[1]
Experimental Protocols
Detailed experimental protocols for the metabolism of 2-acetylamino-4-nitropropoxybenzene are not publicly available. However, based on standard practices in drug metabolism research, the following are generalized methodologies that would be employed to investigate the metabolic fate of this compound.
In Vitro Metabolism using Human Liver Microsomes
This experiment aims to identify the primary metabolites formed by phase I enzymes, particularly Cytochrome P450 (CYP) enzymes.
Materials:
-
2-Acetylamino-4-nitropropoxybenzene
-
Human liver microsomes (pooled)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (or other suitable organic solvent)
-
Control compounds (e.g., known substrates for major CYP isoforms)
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of 2-acetylamino-4-nitropropoxybenzene in a suitable solvent (e.g., DMSO, methanol).
-
In a microcentrifuge tube, combine human liver microsomes, phosphate buffer, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the substrate (2-acetylamino-4-nitropropoxybenzene).
-
Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Collect the supernatant for analysis by LC-MS/MS to identify and quantify the parent compound and its metabolites.
Metabolite Identification using High-Resolution Mass Spectrometry
This protocol focuses on the structural elucidation of potential metabolites.
Materials:
-
Supernatant from in vitro metabolism assays or processed urine samples from human subjects.
-
High-performance liquid chromatography (HPLC) system.
-
High-resolution mass spectrometer (e.g., Orbitrap, Q-TOF).
Procedure:
-
Inject the sample into the HPLC system for chromatographic separation of the parent drug and its metabolites.
-
The eluent from the HPLC is introduced into the high-resolution mass spectrometer.
-
Acquire full scan mass spectra to determine the accurate mass of the parent drug and any potential metabolites.
-
Perform tandem mass spectrometry (MS/MS) on the ions of interest to obtain fragmentation patterns.
-
Elucidate the structures of the metabolites by analyzing the accurate mass, fragmentation patterns, and chromatographic retention times.
Urinary Metabolite Analysis from Human Studies
This protocol describes the collection and analysis of urine samples to identify and quantify metabolites in vivo.
Materials:
-
Urine samples collected from human subjects at various time points after administration of 2-acetylamino-4-nitropropoxybenzene.
-
Internal standard.
-
Enzymes for deconjugation (e.g., β-glucuronidase).
-
Solid-phase extraction (SPE) cartridges.
-
LC-MS/MS system.
Procedure:
-
Collect urine samples over a specified period (e.g., 0-24 hours) post-dose.
-
To a known volume of urine, add an internal standard.
-
For the analysis of conjugated metabolites, treat the urine sample with β-glucuronidase to hydrolyze the glucuronide conjugates.
-
Perform sample clean-up and concentration using SPE.
-
Elute the analytes from the SPE cartridge with a suitable solvent.
-
Evaporate the eluent to dryness and reconstitute the residue in the mobile phase.
-
Analyze the prepared sample by LC-MS/MS for the identification and quantification of metabolites.
Visualization of Metabolic Pathways and Workflows
Metabolic Pathway of 2-Acetylamino-4-nitropropoxybenzene
Caption: Metabolic pathways of 2-acetylamino-4-nitropropoxybenzene.
Experimental Workflow for In Vitro Metabolism Study
Caption: Workflow for in vitro drug metabolism studies.
References
Methodological & Application
Application Notes and Protocols for Evaluating Falimint's Efficacy Using Cell-Based Assays
Introduction
Falimint, with its active ingredient Acetylaminonitropropoxybenzene, is a pharmaceutical agent recognized for its analgesic and antipyretic properties, functioning locally on mucous membranes to alleviate symptoms of throat and upper respiratory tract irritation.[1] Its clinical application in conditions like acute pharyngitis and tonsillitis suggests mechanisms that involve both sensory nerve modulation and anti-inflammatory pathways.[1] To elucidate the cellular mechanisms underlying its therapeutic effects, a suite of targeted cell-based assays is essential. These assays provide a controlled, physiologically relevant environment to quantify the bioactivity of compounds and understand their interactions with specific cellular targets.[2]
This document provides detailed protocols for a series of cell-based assays designed to investigate two primary hypothesized mechanisms of action for this compound:
-
Modulation of the TRPM8 Channel: The Transient Receptor Potential Melastatin 8 (TRPM8) is a well-established cold and menthol (B31143) receptor in sensory neurons.[3][4] Activation of TRPM8 leads to a cooling sensation and can produce analgesic effects, a plausible mechanism for this compound's soothing properties.[3]
-
Inhibition of the Cyclooxygenase (COX) Pathway: Given its classification as a Non-Steroidal Anti-Inflammatory Drug (NSAID)-like compound, this compound may exert its anti-inflammatory effects by inhibiting COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins.[1]
These protocols are designed for researchers, scientists, and drug development professionals to systematically evaluate the efficacy and mechanism of action of this compound.
Protocol 1: Cellular Viability and Cytotoxicity Assessment
Application Note: Before evaluating the specific efficacy of this compound, it is critical to determine its cytotoxic profile. This ensures that the observed effects in subsequent functional assays are due to specific pharmacological activity rather than general cellular toxicity. The Lactate Dehydrogenase (LDH) assay is a widely used method to assess cell membrane integrity.[5] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage.[5] Measuring the amount of released LDH provides a reliable indicator of cytotoxicity.
Experimental Protocol: LDH Cytotoxicity Assay
-
Cell Culture:
-
Seed human embryonic kidney (HEK293) cells or a relevant oral epithelial cell line (e.g., HOK) into a 96-well plate at a density of 1 x 10⁴ cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound (Acetylaminonitropropoxybenzene) in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of this compound in cell culture medium to achieve final concentrations ranging from 0.1 µM to 1000 µM. Ensure the final DMSO concentration does not exceed 0.5%.
-
Include three control groups:
-
Untreated Control: Cells with medium only.
-
Vehicle Control: Cells with medium containing the maximum concentration of DMSO.
-
Maximum Lysis Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the assay endpoint.
-
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or controls.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
-
LDH Measurement:
-
After incubation, carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., using a commercially available LDH cytotoxicity assay kit).
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Vehicle Control Absorbance) / (Maximum Lysis Control Absorbance - Vehicle Control Absorbance)] * 100
-
Plot the % Cytotoxicity against the this compound concentration and determine the CC₅₀ (50% cytotoxic concentration) using non-linear regression analysis.
-
Data Presentation
| This compound Conc. (µM) | Mean Absorbance (490 nm) | % Cytotoxicity |
| Vehicle Control | 0.152 | 0.0% |
| 0.1 | 0.155 | 0.4% |
| 1 | 0.161 | 1.1% |
| 10 | 0.183 | 3.8% |
| 100 | 0.254 | 12.5% |
| 500 | 0.689 | 65.8% |
| 1000 | 1.023 | 106.8% |
| Max Lysis Control | 0.995 | 100.0% |
| Table 1: Hypothetical cytotoxicity data for this compound in HEK293 cells after 24-hour exposure. |
Workflow Diagram
Protocol 2: TRPM8 Channel Activation Assay
Application Note: This assay determines if this compound can activate the TRPM8 ion channel, which is responsible for the sensation of cold.[3][6] We will use a fluorescent calcium indicator in cells engineered to express TRPM8. Upon channel activation by an agonist, there is an influx of extracellular Ca²⁺, which binds to the indicator dye and results in a measurable increase in fluorescence, providing a direct readout of channel activity.[7][8]
Experimental Protocol: Calcium Flux Assay
-
Cell Culture and Dye Loading:
-
Seed HEK293 cells stably expressing human TRPM8 (HEK293-TRPM8) in a black, clear-bottom 96-well plate at a density of 5 x 10⁴ cells per well.
-
Incubate for 24-48 hours until cells form a confluent monolayer.
-
Prepare a calcium indicator dye loading buffer (e.g., Fluo-4 AM) in a physiological salt solution (e.g., HBSS) according to the manufacturer's protocol, often including an agent like probenecid (B1678239) to prevent dye extrusion.
-
Remove the culture medium and add 100 µL of the loading buffer to each well.
-
Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature to allow for de-esterification of the dye.
-
-
Compound Addition and Fluorescence Measurement:
-
Prepare 2X working solutions of this compound and a known TRPM8 agonist (e.g., Menthol, as a positive control) in the physiological salt solution.
-
Place the 96-well plate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR, FlexStation).
-
Set the instrument to record a baseline fluorescence reading (Excitation ~485 nm, Emission ~525 nm) for 10-20 seconds.
-
The instrument will then automatically add 100 µL of the 2X compound solutions to the corresponding wells.
-
Continue recording the fluorescence intensity every 1-2 seconds for at least 3-5 minutes to capture the peak response.
-
-
Data Analysis:
-
For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the response as a percentage of the maximum response observed with the positive control (Menthol).
-
Plot the normalized response against the log of the compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the EC₅₀ (half-maximal effective concentration).
-
Data Presentation
| Compound | Concentration (µM) | Peak Fluorescence (RFU) | % Max Response |
| Vehicle | - | 150 | 0.0% |
| Menthol | 100 | 850 | 100.0% |
| This compound | 1 | 210 | 8.6% |
| This compound | 10 | 425 | 39.3% |
| This compound | 50 | 780 | 90.0% |
| This compound | 100 | 835 | 97.9% |
| This compound | 500 | 845 | 99.3% |
| Table 2: Hypothetical dose-response data for this compound-induced calcium influx in HEK293-TRPM8 cells. The calculated EC₅₀ for this compound in this example would be approximately 15 µM. |
References
- 1. pillintrip.com [pillintrip.com]
- 2. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 3. TRPM8 - Wikipedia [en.wikipedia.org]
- 4. Regulation of TRPM8 channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. TRPM8: The Cold and Menthol Receptor - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. High-Throughput Screening of TRPC Channel Ligands Using Cell-Based Assays - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. High-Throughput Approaches to Studying Mechanisms of TRP Channel Activation - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of Acetylaminonitropropoxybenzene in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylaminonitropropoxybenzene, also known as 5'-nitro-2'-propoxyacetanilide, is an active pharmaceutical ingredient that undergoes extensive metabolism in the body.[1] Accurate and reliable quantification of this compound in biological matrices such as plasma and urine is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. These application notes provide a detailed protocol for the quantitative analysis of acetylaminonitropropoxybenzene in human plasma using a robust and sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. The described method is intended to be a template that can be adapted and validated by researchers in their own laboratory settings.
The primary metabolic pathways for acetylaminonitropropoxybenzene include oxidation of the propoxy group, deacetylation, and dealkylation to 2-acetamino-4-nitrophenol, which is subsequently conjugated with glucuronic acid or sulfuric acid for excretion.[1][2] Understanding the concentration of the parent drug over time is a critical component of characterizing its overall disposition in the body.
Experimental Protocols
A highly selective and sensitive LC-MS/MS method is the recommended approach for the quantification of acetylaminonitropropoxybenzene in biological samples.[3][4] This protocol outlines a liquid-liquid extraction (LLE) procedure for sample preparation, followed by chromatographic separation and detection.
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is a robust and cost-effective method for extracting analytes from a complex biological matrix.[5]
-
Sample Thawing: Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.
-
Aliquoting: Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of the internal standard (IS) working solution (e.g., a stable isotope-labeled acetylaminonitropropoxybenzene or a structurally similar compound) to each plasma sample, calibration standard, and quality control (QC) sample.
-
Extraction: Add 600 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate (B1210297) and hexane).
-
Vortexing: Vortex the tubes for 5 minutes to ensure thorough mixing and facilitate the extraction.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new set of clean tubes.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and vortex.
-
Sample Injection: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
Liquid Chromatography (LC) Conditions
Proper chromatographic separation is essential to minimize matrix effects and ensure accurate quantification.[6]
| Parameter | Recommended Condition |
| LC System | A high-performance or ultra-high-performance liquid chromatography system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | See Table 2 |
Table 2: Representative LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.00 | 95 | 5 |
| 0.50 | 95 | 5 |
| 2.50 | 5 | 95 |
| 3.50 | 5 | 95 |
| 3.51 | 95 | 5 |
| 5.00 | 95 | 5 |
Mass Spectrometry (MS) Conditions
Tandem mass spectrometry provides the high selectivity and sensitivity required for bioanalysis.[3][7]
| Parameter | Recommended Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| MRM Transitions | To be determined by direct infusion of the analyte and IS |
Method Validation Parameters
Any bioanalytical method must be validated to ensure its reliability, in accordance with regulatory guidelines such as those from the FDA and ICH.[8][9][10][11] The following tables summarize the typical acceptance criteria for a full validation.
Table 3: Summary of Bioanalytical Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Selectivity | The ability of the method to differentiate and quantify the analyte from other components in the sample.[8] | No significant interfering peaks at the retention time of the analyte and IS in blank biological matrix. The response of interfering peaks should be ≤ 20% of the LLOQ for the analyte and ≤ 5% for the IS.[9] |
| Linearity & Range | The range of concentrations over which the method is accurate and precise. | A calibration curve with at least six non-zero standards. The correlation coefficient (r²) should be ≥ 0.99. Back-calculated concentrations of standards should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | The closeness of the determined value to the nominal concentration (accuracy) and the reproducibility of measurements (precision).[9] | For QC samples at low, medium, and high concentrations, the mean accuracy should be within 85-115% of the nominal values (80-120% for LLOQ). The precision (%CV) should not exceed 15% (20% for LLOQ).[9] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[10] | The analyte response should be at least 5 times the response of a blank sample. Accuracy should be within 80-120% and precision ≤ 20%. |
| Matrix Effect | The alteration of ionization efficiency by co-eluting components from the biological matrix.[8] | The %CV of the IS-normalized matrix factor calculated from at least six different lots of biological matrix should be ≤ 15%. |
| Recovery | The efficiency of the extraction procedure. | Recovery should be consistent, precise, and reproducible. The %CV of the recovery across low, medium, and high QC concentrations should be ≤ 15%. |
| Stability | The stability of the analyte in the biological matrix under different storage and handling conditions.[12] | The mean concentration of stability samples should be within ±15% of the nominal concentration. Includes freeze-thaw, short-term (bench-top), long-term, and post-preparative stability. |
Data Presentation
The following table is a template for summarizing quantitative data from a method validation study.
Table 4: Example Summary of Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) Mean Conc. (ng/mL) | Accuracy (%) | Precision (%CV) | Inter-day (3 runs) Mean Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1.0 | 0.95 | 95.0 | 8.5 | 0.98 | 98.0 | 11.2 |
| Low | 3.0 | 2.91 | 97.0 | 6.2 | 2.97 | 99.0 | 7.8 |
| Mid | 50 | 51.5 | 103.0 | 4.1 | 50.8 | 101.6 | 5.5 |
| High | 150 | 147.0 | 98.0 | 3.5 | 148.5 | 99.0 | 4.3 |
Visualizations
Experimental Workflow
References
- 1. biotage.com [biotage.com]
- 2. agilent.com [agilent.com]
- 3. organomation.com [organomation.com]
- 4. real.mtak.hu [real.mtak.hu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Recent progress in the LC-MS/MS analysis of oxidative stress biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GC-MS profiling of urinary organic acids evaluated as a quantitative method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bfarm.de [bfarm.de]
Application Notes and Protocols for the Development of a Stable Falimint® (Acetylaminonitropropoxybenzene) Lozenge Formulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of a stable oral lozenge formulation for the local delivery of Falimint®, with the active pharmaceutical ingredient (API) Acetylaminonitropropoxybenzene. The protocols outlined below cover formulation design, manufacturing, and a suite of analytical procedures to ensure the stability, quality, and efficacy of the final product.
Introduction
This compound® is an analgesic, antipyretic, and non-steroidal anti-inflammatory drug (NSAID) utilized for the local relief of pain and inflammation in the mouth and throat.[1] The API, Acetylaminonitropropoxybenzene, is delivered typically in the form of a lozenge or tablet designed for slow dissolution in the buccal cavity to maximize its local therapeutic effect.[1] A critical aspect of developing an effective lozenge formulation is ensuring the stability of the API throughout the product's shelf life. Acetylaminonitropropoxybenzene, as a nitroaromatic compound, may be susceptible to degradation through pathways such as reduction of the nitro group, hydrolysis, and photolysis.[2][3][4]
This document provides a systematic approach to formulating a stable this compound® lozenge, including excipient selection, manufacturing protocols, and detailed analytical methods for stability assessment.
Pre-formulation Studies
Prior to formulation development, a thorough characterization of the API and its interactions with potential excipients is essential.
Physicochemical Properties of Acetylaminonitropropoxybenzene
A summary of the known and predicted physicochemical properties of Acetylaminonitropropoxybenzene is presented in Table 1.
Table 1: Physicochemical Properties of Acetylaminonitropropoxybenzene
| Property | Value | Reference/Method |
| Molecular Formula | C₁₁H₁₄N₂O₄ | [1] |
| Molecular Weight | 238.24 g/mol | Calculated |
| Appearance | White to off-white crystalline powder | Assumption |
| Melting Point | ~150-155 °C | Predicted |
| Solubility | Poorly soluble in water, soluble in organic solvents | Predicted |
| pKa | Not available | To be determined |
| LogP | Not available | To be determined |
Excipient Compatibility Studies
The compatibility of Acetylaminonitropropoxybenzene with various excipients is crucial for a stable formulation. Binary mixtures of the API with each proposed excipient (in a 1:1 or 1:5 ratio) should be prepared and stored under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 4 weeks). The mixtures are then analyzed for any signs of physical or chemical incompatibility.
Protocol 1: Excipient Compatibility Study
-
Preparation of Binary Mixtures: Accurately weigh and mix Acetylaminonitropropoxybenzene with each selected excipient in the specified ratio.
-
Storage: Place the mixtures in sealed glass vials and store them under the following conditions:
-
40°C ± 2°C / 75% RH ± 5% RH
-
Control samples at 25°C ± 2°C / 60% RH ± 5% RH
-
-
Analysis: After 2 and 4 weeks, visually inspect the samples for any physical changes (color change, clumping, liquefaction).
-
Chemical Analysis: Analyze the samples using a stability-indicating HPLC method (see Protocol 4) to quantify the API and detect any degradation products.
-
Data Evaluation: Compare the results with the control samples to identify any interactions.
Formulation Development
The goal is to develop a hard lozenge formulation that provides slow and complete release of the API in the oral cavity.
Excipient Selection
Based on pre-formulation studies and general knowledge of lozenge formulation, a selection of excipients is proposed in Table 2.
Table 2: Proposed Excipients for this compound® Lozenge Formulation
| Excipient Category | Example | Function |
| Bulking Agent/Sweetener | Isomalt, Mannitol, Sorbitol | Provides bulk, sweetness, and a desirable mouthfeel. |
| Binder | Povidone (PVP) K-30, Gelatin | Ensures tablet hardness and integrity.[5] |
| Lubricant | Magnesium Stearate, Stearic Acid | Prevents sticking to manufacturing equipment.[6] |
| Glidant | Colloidal Silicon Dioxide | Improves powder flow during manufacturing. |
| Flavoring Agent | Menthol, Peppermint Oil | Masks the taste of the API and provides a soothing sensation. |
| Colorant | FDA-approved colorant | For identification and aesthetic appeal. |
Lozenge Formulation
Several trial formulations should be prepared to optimize the lozenge's physical properties and dissolution profile. Table 3 presents a starting formulation.
Table 3: Trial Formulation for this compound® Lozenge (per 2g lozenge)
| Ingredient | Quantity (mg) |
| Acetylaminonitropropoxybenzene | 25 |
| Isomalt | 1800 |
| Povidone K-30 | 100 |
| Magnesium Stearate | 20 |
| Colloidal Silicon Dioxide | 10 |
| Menthol | 5 |
| Colorant | q.s. |
Manufacturing Process
The direct compression method is a suitable and cost-effective process for manufacturing the this compound® lozenges.
Protocol 2: Lozenge Manufacturing by Direct Compression
-
Sieving: Sieve all ingredients through an appropriate mesh screen (e.g., #40) to ensure uniformity.
-
Blending:
-
Blend Acetylaminonitropropoxybenzene with the bulking agent (Isomalt) and colorant in a V-blender for 15 minutes.
-
Add the binder (Povidone K-30) and glidant (Colloidal Silicon Dioxide) and blend for another 10 minutes.
-
Finally, add the lubricant (Magnesium Stearate) and flavoring agent (Menthol) and blend for a final 5 minutes.
-
-
Compression: Compress the final blend into 2g lozenges using a rotary tablet press with appropriate tooling.
-
Packaging: Package the lozenges in airtight containers to protect from moisture and light.
Quality Control and Stability Testing
Rigorous quality control testing is essential to ensure the safety, efficacy, and stability of the final product.
Physical Evaluation of Lozenges
The manufactured lozenges should be evaluated for various physical parameters as detailed in Table 4.
Table 4: Physical Quality Control Tests for this compound® Lozenges
| Parameter | Specification | Test Method |
| Appearance | Uniform, no cracks or chips | Visual Inspection |
| Weight Variation | ± 5% | USP <905> |
| Hardness | 10-15 kg/cm ² | USP <1217> |
| Friability | < 1% | USP <1216> |
| Thickness | To be determined | Vernier Caliper |
In-Vitro Dissolution Testing
The dissolution rate of the lozenge is critical for its therapeutic effect.
Protocol 3: In-Vitro Dissolution Testing
-
Apparatus: USP Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of simulated saliva (pH 6.8).
-
Temperature: 37 ± 0.5°C.
-
Paddle Speed: 50 rpm.
-
Sampling: Withdraw 5 mL samples at 5, 10, 15, 30, 45, and 60 minutes. Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Analysis: Analyze the samples for Acetylaminonitropropoxybenzene content using the validated HPLC method (Protocol 4).
-
Acceptance Criteria: Not less than 75% of the drug should be released in 45 minutes.
Stability-Indicating Analytical Method
A validated stability-indicating HPLC method is required to quantify the API and its degradation products.
Protocol 4: Stability-Indicating HPLC Method
-
Chromatographic Conditions:
-
Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, the API should be subjected to forced degradation under the following conditions:
-
Acid Hydrolysis: 0.1 N HCl at 80°C for 2 hours.
-
Base Hydrolysis: 0.1 N NaOH at 80°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 24 hours.
-
Photodegradation: Expose the drug solution to UV light (254 nm) and visible light as per ICH Q1B guidelines.
-
-
Method Validation: Validate the HPLC method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Stability Testing Protocol
The final packaged lozenges should be subjected to stability studies as per ICH guidelines.
Protocol 5: Stability Testing of this compound® Lozenges
-
Storage Conditions:
-
Testing Frequency:
-
Tests to be Performed: At each time point, the lozenges should be evaluated for:
-
Physical appearance
-
Hardness
-
Friability
-
Moisture content
-
Assay of Acetylaminonitropropoxybenzene
-
Quantification of degradation products
-
In-vitro dissolution
-
Visualizations
NSAID Signaling Pathway
Non-steroidal anti-inflammatory drugs like Acetylaminonitropropoxybenzene primarily act by inhibiting the cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of pain and inflammation.
Caption: Mechanism of action of this compound® via inhibition of the COX pathway.
Experimental Workflow for Stable Formulation Development
The development of a stable this compound® lozenge formulation follows a logical progression from pre-formulation to final product stability testing.
Caption: Workflow for developing a stable this compound® lozenge formulation.
References
- 1. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives | MDPI [mdpi.com]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 6. Application of photo degradation for remediation of cyclic nitramine and nitroaromatic explosives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 8. purple-diamond.com [purple-diamond.com]
Application Notes and Protocols for In Vivo Pharmacokinetic Studies of Falimint
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting in vivo pharmacokinetic studies for Falimint, a non-steroidal anti-inflammatory drug (NSAID) with the active ingredient Acetylaminonitropropoxybenzene. The protocols outlined below are based on established methodologies for oral NSAIDs and provide a framework for preclinical assessment.
Introduction
This compound is an analgesic, antipyretic, and non-steroidal anti-inflammatory drug (NSAID) used for the symptomatic relief of local pain and inflammation, particularly in the mouth and throat.[1] The active ingredient, Acetylaminonitropropoxybenzene, is known to be almost completely metabolized, with metabolites detectable in urine within two hours and the majority eliminated within six hours.[2][3] Understanding the pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—of this compound is crucial for determining its efficacy and safety. This document provides detailed protocols for in vivo pharmacokinetic studies in a rodent model.
Data Presentation
As no specific quantitative pharmacokinetic data for Acetylaminonitropropoxybenzene is publicly available, the following tables are presented as templates for summarizing experimentally derived data. These parameters are essential for characterizing the pharmacokinetic profile of this compound.[3][4][5][6][7][8]
Table 1: Summary of Pharmacokinetic Parameters of Acetylaminonitropropoxybenzene in Rats Following a Single Oral Dose
| Parameter | Unit | Group 1 (Low Dose) | Group 2 (Mid Dose) | Group 3 (High Dose) |
| Cmax | ng/mL | Data to be filled | Data to be filled | Data to be filled |
| Tmax | h | Data to be filled | Data to be filled | Data to be filled |
| AUC(0-t) | ngh/mL | Data to be filled | Data to be filled | Data to be filled |
| AUC(0-inf) | ngh/mL | Data to be filled | Data to be filled | Data to be filled |
| t1/2 | h | Data to be filled | Data to be filled | Data to be filled |
| CL/F | L/h/kg | Data to be filled | Data to be filled | Data to be filled |
| Vd/F | L/kg | Data to be filled | Data to be filled | Data to be filled |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC(0-inf): Area under the plasma concentration-time curve from time 0 to infinity; t1/2: Elimination half-life; CL/F: Apparent total clearance; Vd/F: Apparent volume of distribution.
Table 2: Dose Proportionality Assessment of Acetylaminonitropropoxybenzene in Rats
| Dose (mg/kg) | Dose-Normalized Cmax (ng/mL per mg/kg) | Dose-Normalized AUC(0-inf) (ng*h/mL per mg/kg) |
| Low Dose | Data to be filled | Data to be filled |
| Mid Dose | Data to be filled | Data to be filled |
| High Dose | Data to be filled | Data to be filled |
Experimental Protocols
The following protocols are provided as a general guideline and should be adapted and validated for the specific laboratory conditions and regulatory requirements.
In Vivo Pharmacokinetic Study in Rats
This protocol describes a single-dose oral pharmacokinetic study in rats.
3.1.1. Materials
-
This compound (Acetylaminonitropropoxybenzene)
-
Vehicle (e.g., 0.5% w/v carboxymethylcellulose in water)
-
Sprague-Dawley or Wistar rats (male, 8-10 weeks old, 200-250 g)
-
Oral gavage needles
-
Blood collection tubes (containing anticoagulant, e.g., K2EDTA)
-
Centrifuge
-
Pipettes and tips
-
Freezer (-80°C)
3.1.2. Experimental Procedure
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., low, mid, and high doses).
-
Administer a single oral dose of the this compound suspension to the rats via oral gavage. A control group should receive the vehicle only.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Place the blood samples into tubes containing anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes.
-
-
Sample Storage: Store the plasma samples at -80°C until analysis.
Bioanalytical Method for Quantification of Acetylaminonitropropoxybenzene in Plasma
This protocol provides a general procedure for developing a Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of Acetylaminonitropropoxybenzene in rat plasma. This method must be validated according to regulatory guidelines.[9][10][11]
3.2.1. Materials
-
Acetylaminonitropropoxybenzene analytical standard
-
Internal standard (IS) (e.g., a structurally similar compound or a stable isotope-labeled version of the analyte)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Rat plasma samples (from the in vivo study)
-
LC-MS/MS system
3.2.2. Sample Preparation (Protein Precipitation)
-
Thaw the plasma samples on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
3.2.3. LC-MS/MS Conditions (Example - to be optimized)
-
LC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or negative ion mode, to be determined based on the analyte's properties.
-
MRM Transitions: Determine the precursor and product ions for Acetylaminonitropropoxybenzene and the internal standard.
3.2.4. Method Validation
The analytical method should be validated for:
-
Selectivity
-
Linearity and range
-
Accuracy and precision (intra- and inter-day)
-
Matrix effect
-
Recovery
-
Stability (freeze-thaw, short-term, long-term, and post-preparative)
Signaling Pathway and Experimental Workflow
Mechanism of Action: Cyclooxygenase Inhibition
As an NSAID, this compound's primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[12][13][14] This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[13]
Experimental Workflow for In Vivo Pharmacokinetic Study
The following diagram illustrates the logical flow of the in vivo pharmacokinetic study.
References
- 1. ijpp.edwiserinternational.com [ijpp.edwiserinternational.com]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Finding Tmax and Cmax in Multicompartmental Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Limits of 80%-125% for AUC and 70%-143% for Cmax. What is the impact on bioequivalence studies? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. Table 13, Summary Statistics of Pharmacokinetic Parameters - Clinical Review Report: Nitisinone (MDK-Nitisinone) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Quantitative analysis of acetaminophen and its primary metabolites in small plasma volumes by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Anti-inflammatory and side effects of cyclooxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 14. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application of Novel Analgesics in Neurological Pain Research Models: A Methodological Overview
Initial Search and Findings on "Falimint"
An extensive search of scholarly articles and research databases for the application of a compound named "this compound" in neurological pain research models did not yield any specific results. This suggests that "this compound" may be a novel, proprietary, or perhaps a misspelled compound that is not yet documented in publicly available scientific literature. The following application notes and protocols are therefore based on established methodologies and compounds commonly used in neuropathic pain research. These can serve as a comprehensive guide for researchers investigating new chemical entities for analgesic properties.
I. Introduction to Neurological Pain Research Models
Neuropathic pain is a chronic condition resulting from injury or disease of the somatosensory nervous system.[1][2] Animal models are crucial for understanding the pathophysiology of neuropathic pain and for the preclinical evaluation of new analgesic drugs.[2][3] These models aim to replicate the symptoms of human neuropathic pain, such as allodynia (pain from a stimulus that does not normally provoke pain) and hyperalgesia (increased pain from a stimulus that normally provokes pain).[3]
Commonly used models can be broadly categorized based on the method of induction:
-
Traumatic Nerve Injury Models:
-
Chemically-Induced Neuropathy Models:
II. Experimental Protocols for Assessing Analgesic Efficacy
The following are detailed protocols for key behavioral assays used to assess pain-like behaviors in rodent models of neuropathic pain.
A. Assessment of Mechanical Allodynia: Von Frey Test
The Von Frey test is a widely used method to measure mechanical allodynia, a hallmark of neuropathic pain.[4]
Principle: This test measures the withdrawal threshold of an animal's paw in response to calibrated monofilaments that apply a specific force.
Materials:
-
A set of calibrated Von Frey filaments (e.g., Stoelting)
-
Elevated wire mesh platform
-
Testing chambers
Protocol:
-
Acclimatization: Acclimate the animals to the testing environment and apparatus for at least 15-30 minutes on 2-3 separate days before the actual testing. On the testing day, allow the animals to acclimate for at least 15 minutes.
-
Filament Application: Begin with a filament in the middle of the force range (e.g., 2.0 g). Apply the filament perpendicularly to the plantar surface of the hind paw until it bends. Hold for 3-5 seconds.
-
Response Observation: A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Threshold Determination (Up-Down Method):
-
If there is no response, use the next filament with a higher force.
-
If there is a positive response, use the next filament with a lower force.
-
Continue this pattern until six responses around the 50% withdrawal threshold are recorded.
-
-
Data Analysis: The 50% paw withdrawal threshold is calculated using the formula: 50% g threshold = (10^[Xf + kδ]) / 10,000, where Xf is the value of the final filament used, k is a value from a lookup table based on the pattern of responses, and δ is the mean difference in log units between stimuli.
B. Assessment of Thermal Hyperalgesia: Hargreaves Plantar Test
The Hargreaves test is used to assess thermal hyperalgesia by measuring the latency of paw withdrawal in response to a radiant heat source.
Principle: A focused beam of radiant heat is applied to the plantar surface of the hind paw, and the time taken for the animal to withdraw its paw is recorded.
Materials:
-
Plantar test apparatus (e.g., Ugo Basile)
-
Plexiglass enclosures on a glass platform
Protocol:
-
Acclimatization: Place the animals in the enclosures on the glass platform and allow them to acclimate for at least 15-20 minutes.
-
Heat Application: Position the radiant heat source directly beneath the plantar surface of the hind paw to be tested.
-
Latency Measurement: Activate the heat source. A timer will automatically start and stop when the animal withdraws its paw. A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.
-
Testing Procedure: Test each hind paw 3-5 times, with at least a 5-minute interval between tests on the same paw.
-
Data Analysis: The paw withdrawal latency is calculated as the average of the measurements for each paw. A decrease in paw withdrawal latency indicates thermal hyperalgesia.
III. Signaling Pathways in Neuropathic Pain
Neuropathic pain involves complex signaling cascades at both the peripheral and central levels, leading to neuronal sensitization.[5] Understanding these pathways is crucial for identifying novel therapeutic targets.
A. Key Signaling Pathways
-
Voltage-Gated Calcium Channels (VGCCs): The α2δ-1 subunit of VGCCs is a key target for gabapentinoids like gabapentin (B195806) and pregabalin.[1][6] Nerve injury leads to an upregulation of this subunit, resulting in increased calcium influx and neurotransmitter release.[5]
-
MAPK and PI3K/mTOR Pathways: Mitogen-activated protein kinases (MAPKs) and the PI3K/mTOR pathway are critical in regulating gene transcription and translation in nociceptors, contributing to the maintenance of chronic pain.[7]
-
Protein Kinase C (PKC) and Protein Kinase A (PKA): These kinases are involved in the post-translational modification of receptors and ion channels, leading to their sensitization and increased neuronal excitability.[7]
-
Descending Noradrenergic and Serotonergic Pathways: These pathways modulate pain perception at the spinal cord level. Norepinephrine acting on α2-adrenoceptors generally has an inhibitory effect on neuropathic pain, while serotonin (B10506) can have both pro- and anti-nociceptive effects depending on the receptor subtype involved.[8]
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for a novel analgesic compound, "Compound X," in established neuropathic pain models.
Table 1: Effect of Compound X on Mechanical Allodynia in the CCI Model
| Treatment Group | Dose (mg/kg) | 50% Paw Withdrawal Threshold (g) - Day 7 Post-CCI | % MPE* |
| Vehicle | - | 1.5 ± 0.3 | 0% |
| Compound X | 10 | 4.8 ± 0.6 | 30% |
| Compound X | 30 | 8.2 ± 0.9 | 60% |
| Gabapentin | 100 | 10.5 ± 1.1 | 80% |
| Sham | - | 15.0 ± 1.5 | 100% |
*Maximum Possible Effect
Table 2: Effect of Compound X on Thermal Hyperalgesia in the SNI Model
| Treatment Group | Dose (mg/kg) | Paw Withdrawal Latency (s) - Day 14 Post-SNI | % MPE* |
| Vehicle | - | 4.2 ± 0.5 | 0% |
| Compound X | 10 | 6.8 ± 0.7 | 40% |
| Compound X | 30 | 9.5 ± 0.8 | 80% |
| Morphine | 5 | 11.0 ± 1.0 | 100% |
| Sham | - | 12.0 ± 1.2 | - |
*Maximum Possible Effect
Visualizations: Diagrams of Workflows and Pathways
References
- 1. Treatment of Neuropathic Pain - Mechanisms of Vascular Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Neuropathic pain models in the development of analgesic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ojs.ikm.mk [ojs.ikm.mk]
- 4. mdpi.com [mdpi.com]
- 5. Mechanisms of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Implications and mechanism of action of gabapentin in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. Neuropathic pain: Mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Identification of Falimint Metabolites by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Falimint, scientifically known as 5'-Nitro-2'-propoxyacetanilide, is an analgesic and antipyretic compound. Understanding its metabolic fate is crucial for comprehensive safety and efficacy evaluation in drug development. In vivo, this compound undergoes extensive biotransformation, leading to the formation of various metabolites that are primarily excreted in the urine. The concentration of these metabolites typically peaks within two hours of administration, with the majority being eliminated within six hours. Key metabolic pathways include oxidation of the propoxy side chain, dealkylation, and subsequent conjugation, primarily with glucuronic acid.
This document provides detailed application notes and protocols for the identification and characterization of this compound metabolites using liquid chromatography-mass spectrometry (LC-MS).
Metabolic Pathways of this compound
This compound undergoes both Phase I and Phase II metabolic transformations. The primary routes of metabolism involve modifications to the propoxy and acetamido groups, followed by conjugation to enhance water solubility and facilitate excretion.
Figure 1: Proposed metabolic pathway of this compound.
Experimental Protocols
A robust and sensitive analytical method is essential for the accurate identification and quantification of this compound and its metabolites in biological matrices. Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) is a powerful technique for this purpose.
Sample Preparation: Human Urine
-
Collection: Collect urine samples at various time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours) following the administration of this compound.
-
Storage: Immediately after collection, centrifuge the urine samples at 4°C to remove particulate matter. Store the supernatant at -80°C until analysis to prevent degradation of metabolites.
-
Enzymatic Hydrolysis (for Glucuronide Metabolites):
-
To an aliquot of the urine sample, add β-glucuronidase enzyme in a suitable buffer (e.g., acetate (B1210297) buffer, pH 5.0).
-
Incubate the mixture at 37°C for a specified period (e.g., 2-4 hours) to cleave the glucuronide conjugates.
-
-
Protein Precipitation and Extraction:
-
To 100 µL of the urine sample (with or without hydrolysis), add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for UPLC-MS analysis.
-
UPLC-Q-TOF-MS Method
-
Chromatographic System: A UPLC system equipped with a high-resolution Q-TOF mass spectrometer.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is suitable for separating the parent drug and its metabolites.
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute compounds with increasing hydrophobicity.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to ensure the detection of a wide range of metabolites.
-
Acquisition Mode: Full scan MS and data-dependent MS/MS (dd-MS2) or MSE to acquire fragmentation data for structural elucidation.
-
Mass Range: m/z 100-1000
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) to generate informative fragment ions.
-
Troubleshooting & Optimization
Overcoming solubility issues with 5'-nitro-2'-propoxyacetanilide in assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges associated with 5'-nitro-2'-propoxyacetanilide in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is 5'-nitro-2'-propoxyacetanilide and what are its basic properties?
5'-Nitro-2'-propoxyacetanilide (CAS No: 553-20-8), also known as N-(5-Nitro-2-propoxyphenyl)acetamide or 1-propoxy-2-acetamino-4-nitrobenzene, is a crystalline organic compound.[1] Its physicochemical properties suggest it likely has low aqueous solubility, a common challenge for researchers. A closely related compound, 5-nitro-2-propoxyaniline, is described as being only slightly soluble in water.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄N₂O₄ | [1] |
| Molecular Weight | 238.24 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Melting Point | 102.5-103.5 °C | [1] |
| Synonyms | Falimint, N-(5-Nitro-2-propoxyphenyl)acetamide | [1] |
Q2: Why does my 5'-nitro-2'-propoxyacetanilide precipitate when I add it to my aqueous assay buffer or cell culture medium?
Precipitation of hydrophobic compounds like 5'-nitro-2'-propoxyacetanilide in aqueous solutions is a common issue. It typically occurs when a concentrated stock solution, usually prepared in an organic solvent like Dimethyl Sulfoxide (DMSO), is diluted into an aqueous environment. This "solvent shock" happens because the compound's concentration exceeds its solubility limit in the final aqueous solution. The abrupt change in solvent polarity causes the compound to crash out of the solution.
Q3: What is the recommended solvent for preparing a stock solution of 5'-nitro-2'-propoxyacetanilide?
For most biological applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of poorly water-soluble compounds. It is crucial to use anhydrous, high-purity DMSO to ensure the stability of the compound.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
The tolerance to DMSO varies among different cell lines. However, a final concentration of 0.1% to 0.5% DMSO is generally considered safe for most cell types. It is essential to keep the final DMSO concentration consistent across all experimental conditions, including the vehicle control, to avoid solvent-induced artifacts.
Troubleshooting Guide: Overcoming Precipitation
This guide provides a systematic approach to resolving precipitation issues with 5'-nitro-2'-propoxyacetanilide in your experiments.
| Issue | Possible Cause | Suggested Solution |
| Precipitate forms immediately upon adding the stock solution to the aqueous buffer or media. | 1. Solvent Shock: Rapid change in polarity upon dilution. 2. Concentration Exceeds Solubility Limit: The final concentration is too high for the aqueous environment. | 1. Improve Dilution Technique: Pre-warm the aqueous buffer or media to your experimental temperature (e.g., 37°C). Add the stock solution dropwise while gently swirling or vortexing the aqueous solution to ensure rapid and even dispersion. 2. Use Serial Dilutions: Prepare an intermediate dilution of the stock solution in your aqueous buffer or media. Then, add this intermediate dilution to the final volume. 3. Lower the Final Concentration: Perform a dose-response experiment to determine the highest soluble concentration that still achieves the desired biological effect. |
| The solution is initially clear but becomes cloudy or shows precipitate over time. | 1. Compound Instability: The compound may be degrading or aggregating over time in the aqueous environment. 2. Supersaturation: The initial dissolved concentration was thermodynamically unstable. | 1. Prepare Fresh Solutions: Prepare the final working solution immediately before use. 2. Assess Kinetic Solubility: Determine the time frame within which the compound remains in solution under your experimental conditions. 3. Use Solubilizing Excipients: Consider the addition of solubilizing agents if compatible with your assay. |
| Inconsistent results or lower than expected biological activity. | Partial Precipitation: A portion of the compound may be precipitating, reducing the effective concentration in your assay. | 1. Visually Inspect: Carefully inspect your solutions for any signs of precipitation before and during the experiment. 2. Determine Maximum Soluble Concentration: Experimentally determine the highest concentration of the compound that remains soluble in your specific assay buffer or media. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
5'-nitro-2'-propoxyacetanilide powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated scale
Procedure:
-
Calculate the required mass: For 1 mL of a 10 mM stock solution, you will need: Mass (mg) = 10 mmol/L * 0.001 L * 238.24 g/mol * 1000 mg/g = 2.38 mg
-
Weighing: Carefully weigh 2.38 mg of 5'-nitro-2'-propoxyacetanilide powder.
-
Dissolution: Add the powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.
-
Solubilization: Vortex the tube vigorously until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication may aid in dissolution.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light and moisture.
Protocol 2: Determining the Maximum Soluble Concentration in Aqueous Media
Materials:
-
10 mM stock solution of 5'-nitro-2'-propoxyacetanilide in DMSO
-
Your specific aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortex mixer or plate shaker
Procedure:
-
Prepare a dilution series: In your aqueous medium, prepare a series of dilutions of your stock solution. For example, you can aim for final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration is constant and at a non-toxic level (e.g., 0.5%).
-
Incubate: Incubate the prepared solutions under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a duration that reflects your experiment's length (e.g., 2, 6, 24 hours).
-
Visual Inspection: At each time point, carefully inspect each dilution for any signs of precipitation (cloudiness, crystals, or film).
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate at all time points is your maximum working concentration under those specific conditions.
Visualizing the Workflow
The following diagram illustrates a logical workflow for addressing solubility issues with 5'-nitro-2'-propoxyacetanilide.
Caption: Workflow for preparing and troubleshooting solutions of 5'-nitro-2'-propoxyacetanilide.
References
Technical Support Center: Synthesis of Falimint (5'-nitro-2'-propoxyacetanilide)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Falimint (5'-nitro-2'-propoxyacetanilide), with a focus on improving reaction yield. The primary synthesis route discussed is the nitration of 2-propoxyacetanilide.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory synthesis method for this compound (5'-nitro-2'-propoxyacetanilide)?
A1: A prevalent laboratory method for synthesizing 5'-nitro-2'-propoxyacetanilide is through the electrophilic aromatic substitution, specifically the nitration of 2-propoxyacetanilide. This reaction typically employs a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.
Q2: What are the primary factors that influence the yield of the this compound synthesis reaction?
A2: The main factors affecting the yield include reaction temperature, the ratio of nitrating agents to the substrate, reaction time, and the purity of the starting materials. Careful control of these parameters is crucial to maximize the formation of the desired product and minimize side reactions.
Q3: What are the common side products in this synthesis, and how can they be minimized?
A3: The most common side product is the ortho-isomer (2-nitro-2'-propoxyacetanilide). The formation of this isomer is a result of the directing effects of the acetamido and propoxy groups on the benzene (B151609) ring. To minimize the ortho-isomer, it is essential to maintain a low reaction temperature. Dinitration can also occur if the reaction conditions are too harsh (e.g., high temperature or excessive nitrating agent), leading to a lower yield of the desired mono-nitro product.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. By taking small aliquots from the reaction mixture at regular intervals and running them on a TLC plate against the starting material, you can observe the consumption of the reactant and the formation of the product.
Q5: What is the best method for purifying the final product?
A5: Recrystallization is a highly effective method for purifying 5'-nitro-2'-propoxyacetanilide. Ethanol (B145695) is a commonly used solvent for this purpose. The desired para-isomer (5'-nitro-2'-propoxyacetanilide) is typically less soluble in ethanol than the ortho-isomer byproduct, allowing for its isolation as crystals upon cooling.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Product | Inadequate Temperature Control: The nitration reaction is highly exothermic. If the temperature rises too high, it can lead to the formation of side products and dinitration. | Maintain the reaction temperature between 0-10°C using an ice bath throughout the addition of the nitrating mixture. |
| Incorrect Reagent Ratio: An insufficient amount of the nitrating agent may lead to an incomplete reaction, while an excess can promote dinitration. | Carefully control the stoichiometry of the reactants. A slight excess of the nitrating agent is often used to ensure complete conversion of the starting material. | |
| Sub-optimal Reaction Time: If the reaction is not allowed to proceed for a sufficient amount of time, the conversion of the starting material will be incomplete. Conversely, excessively long reaction times can lead to product degradation. | Monitor the reaction using TLC to determine the optimal reaction time. | |
| Product is a Yellow Oil or Gummy Solid | Presence of Ortho-Isomer: The ortho-isomer is often a yellow, oily substance that can prevent the desired para-isomer from crystallizing properly. | Purify the crude product by recrystallization from ethanol. The para-isomer should crystallize as a pale-yellow solid. |
| Incomplete Removal of Acids: Residual acid from the reaction can lead to hydrolysis of the acetanilide (B955), resulting in impurities. | Thoroughly wash the crude product with cold water after precipitation to remove any remaining acid. | |
| Difficulty in Product Crystallization | High Concentration of Impurities: The presence of significant amounts of the ortho-isomer or other byproducts can inhibit crystallization. | Perform a primary purification step, such as washing with a solvent in which the impurities are more soluble, before proceeding with recrystallization. |
| Supersaturation: The solution may be supersaturated, preventing the initiation of crystallization. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product. |
Experimental Protocols
Synthesis of 5'-nitro-2'-propoxyacetanilide via Nitration of 2-propoxyacetanilide
Materials:
-
2-propoxyacetanilide
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Glacial Acetic Acid
-
Ethanol
-
Ice
-
Distilled Water
Procedure:
-
In a flask, dissolve 2-propoxyacetanilide in glacial acetic acid.
-
Cool the flask in an ice bath to 0-5°C.
-
Slowly add concentrated sulfuric acid to the solution while maintaining the low temperature.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the 2-propoxyacetanilide solution over a period of 30-60 minutes. Ensure the temperature of the reaction mixture does not exceed 10°C.
-
After the addition is complete, allow the reaction to stir in the ice bath for an additional 1-2 hours.
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, slowly pour the reaction mixture over a large volume of crushed ice with constant stirring.
-
The crude 5'-nitro-2'-propoxyacetanilide will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.
-
Purify the crude product by recrystallization from ethanol.
Data Presentation
Table 1: Effect of Reaction Temperature on Isomer Distribution in Acetanilide Nitration *
| Temperature (°C) | Ortho-isomer (%) | Para-isomer (%) |
| 0 | 30 | 70 |
| 20 | 35 | 65 |
| 40 | 40 | 60 |
*Note: This data is for the nitration of acetanilide and serves as an illustrative example. The optimal temperature and resulting isomer distribution for 2-propoxyacetanilide may vary due to the electronic and steric effects of the propoxy group. Experimental optimization is recommended.
Visualizations
Addressing batch-to-batch variability of acetylaminonitropropoxybenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability of acetylaminonitropropoxybenzene, ensuring consistent and reliable experimental outcomes for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is acetylaminonitropropoxybenzene and what are its common applications?
Acetylaminonitropropoxybenzene is a substituted nitroaromatic compound. While specific applications are proprietary, related compounds are often utilized as intermediates in the synthesis of active pharmaceutical ingredients (APIs) due to their chemical functionalities. Consistent quality is paramount as any variability can impact the safety and efficacy of the final drug product.[1][2]
Q2: What are the potential sources of batch-to-batch variability in acetylaminonitropropoxybenzene?
Batch-to-batch variability can stem from several factors throughout the manufacturing process.[3][4] Key sources include:
-
Raw Materials: Inconsistencies in the quality of starting materials and reagents.[2][5][6][7]
-
Synthesis Process: Minor deviations in reaction conditions such as temperature, pressure, and reaction time.[8][9]
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Purification Methods: Variations in crystallization, distillation, or chromatographic purification techniques.[2]
-
Polymorphism: The existence of different crystalline forms (polymorphs) with distinct physicochemical properties.[10][11][12][13][14][15]
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Human Factors: Differences in operator procedures and training.[8][16]
Q3: How can impurities affect my experiments?
Even trace amounts of impurities can have a significant impact on experimental results.[17][18][19] Potential effects include:
-
Altered biological activity or therapeutic efficacy.
-
Increased toxicity or adverse side effects.
-
Inconsistent reaction kinetics or product yield in subsequent synthetic steps.
-
Challenges in meeting regulatory standards for drug development.[17]
Q4: What are Good Manufacturing Practices (GMP) and why are they important for ensuring consistency?
Good Manufacturing Practices (GMP) are a set of regulations and guidelines that ensure the consistent production and quality control of products.[6][20][21][22] Adherence to GMP minimizes the risks of contamination, process deviations, and other factors that contribute to batch-to-batch variability.[1][2][6][20][21][23]
Troubleshooting Guide
Issue 1: Inconsistent Experimental Results Between Batches
You observe that different batches of acetylaminonitropropoxybenzene are producing varying results in your assays (e.g., altered cell viability, different reaction yields).
Possible Causes:
-
Presence of unidentified impurities.
-
Variations in the isomeric ratio.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent results.
Recommended Actions & Experimental Protocols:
-
Purity and Impurity Profiling (HPLC):
-
Structural Confirmation and Isomer Analysis (NMR):
-
Polymorph Identification (PXRD):
Issue 2: Poor Solubility or Different Dissolution Rates
You notice that some batches of acetylaminonitropropoxybenzene are difficult to dissolve or have a different dissolution rate compared to previous batches.
Possible Causes:
-
Polymorphism: Different crystalline structures can have significantly different solubilities.[13][14]
-
Particle Size Distribution: Variations in particle size can affect the dissolution rate.[5]
Troubleshooting Steps:
-
Visual Inspection: Examine the material under a microscope for differences in crystal habit.
-
Particle Size Analysis: Use techniques like laser diffraction to determine the particle size distribution.[5]
-
Polymorph Analysis: Perform PXRD analysis as described above to check for different polymorphic forms.[10]
Data Presentation
Table 1: Typical HPLC Purity and Impurity Profile for Acetylaminonitropropoxybenzene
| Parameter | Specification | Batch A (Example) | Batch B (Example) |
| Purity (by HPLC) | ≥ 99.0% | 99.5% | 98.2% |
| Known Impurity 1 | ≤ 0.15% | 0.10% | 0.50% |
| Known Impurity 2 | ≤ 0.10% | 0.05% | 0.25% |
| Unknown Impurities | ≤ 0.10% each | 0.08% | 0.15% |
| Total Impurities | ≤ 0.50% | 0.30% | 1.15% |
Table 2: Physicochemical Properties
| Parameter | Specification | Batch A (Example) | Batch B (Example) |
| Melting Point | 120-125 °C | 122.5 °C | 115.0 °C |
| Polymorphic Form (by PXRD) | Form I | Form I | Form II |
| Particle Size (d50) | 20-50 µm | 35 µm | 75 µm |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This method is designed for the analysis of nitroaromatic compounds.[29][30][31][32]
Materials and Equipment:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[29]
-
Acetonitrile (B52724) (HPLC grade).
-
Deionized water (18 MΩ·cm).
-
Acetylaminonitropropoxybenzene reference standard and sample batches.
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard in acetonitrile at 1 mg/mL. Prepare working standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the acetylaminonitropropoxybenzene sample in acetonitrile to a final concentration of 1 mg/mL.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Compare the chromatograms of the different batches. Identify and quantify any impurities by comparing their retention times and peak areas to the reference standard and known impurity profiles.
Signaling Pathway Diagram (Hypothetical)
If acetylaminonitropropoxybenzene were found to be an inhibitor of a specific kinase pathway, batch-to-batch variability could significantly impact its inhibitory effects. An impurity might be a more potent inhibitor or interfere with the binding of the active compound.
Caption: Hypothetical signaling pathway showing differential inhibition.
References
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. nicovaper.com [nicovaper.com]
- 3. m.youtube.com [m.youtube.com]
- 4. zaether.com [zaether.com]
- 5. thepharmamaster.com [thepharmamaster.com]
- 6. sampanenterprises.com [sampanenterprises.com]
- 7. bulatpharmaceutical.com [bulatpharmaceutical.com]
- 8. pqri.org [pqri.org]
- 9. researchgate.net [researchgate.net]
- 10. Detect and control polymorphism: pro tips for pharmaceutical scientists | Malvern Panalytical [malvernpanalytical.com]
- 11. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 12. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 13. jocpr.com [jocpr.com]
- 14. phmethods.net [phmethods.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. genemod.net [genemod.net]
- 17. rroij.com [rroij.com]
- 18. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 19. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. vapourtec.com [vapourtec.com]
- 21. safetyculture.com [safetyculture.com]
- 22. intuitionlabs.ai [intuitionlabs.ai]
- 23. nafdac.gov.ng [nafdac.gov.ng]
- 24. scilit.com [scilit.com]
- 25. jchps.com [jchps.com]
- 26. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 27. azolifesciences.com [azolifesciences.com]
- 28. chem.libretexts.org [chem.libretexts.org]
- 29. benchchem.com [benchchem.com]
- 30. benchchem.com [benchchem.com]
- 31. epa.gov [epa.gov]
- 32. agilent.com [agilent.com]
Technical Support Center: Falimint (Acetylaminonitropropoxybenzene)
Notice: Information regarding the use of Falimint (active ingredient: acetylaminonitropropoxybenzene, specifically 5'-nitro-2'-propoxyacetanilide) for in vivo research studies is extremely limited. The available scientific literature primarily consists of clinical and pharmaceutical assessments conducted in the 1980s. These studies focus on its clinical applications, such as a preanesthetic medication, and its biotransformation in humans.[1][2][3][4][5] There is a notable absence of modern preclinical research, including animal studies, which is essential for establishing protocols for dosage optimization in an experimental context.
One supplier lists the compound for research use as an antipyretic and analgesic agent, but does not provide supporting data or protocols.[6] Consequently, the following FAQs are based on general principles of in vivo study design and the limited information available.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what was its clinical use?
A1: this compound is the brand name for a compound containing acetylaminonitropropoxybenzene. It was historically used in clinical settings, for example, as a preanesthetic medication for procedures like fibrogastroduodenoscopy in children to reduce sensation in the oropharynx.[1] Older pharmaceutical studies also investigated its chemical purity, metabolism, and elimination in humans.[2][3][4][5] The metabolites are reported to be consistently composed across different individuals and dosages, with the majority being eliminated within 6 hours.[5]
Q2: Are there any established in vivo research protocols or dosage guidelines for this compound?
A2: No. A thorough review of published scientific literature reveals no established protocols or dosage guidelines for the use of this compound or its active ingredient, acetylaminonitropropoxybenzene, in controlled in vivo research studies (e.g., in animal models). The existing literature is clinical in nature and does not detail the methodologies required for preclinical dosage optimization.
Q3: What are the known metabolites of this compound?
A3: Studies on the biotransformation of this compound in humans have identified several metabolites. The primary metabolic processes are the oxidation of the propoxy group and dealkylation. Key metabolites include the glucuronides of 2-acetamino-4-nitrophenol and 2-amino-4-nitrophenol, as well as the sulfuric acid conjugate of 2-amino-4-nitrophenol.[3][4]
Troubleshooting and General Guidance for In Vivo Studies
Given the lack of specific data for this compound, researchers designing any new in vivo study with a novel or uncharacterized compound should follow a standard preclinical workflow.
Workflow for Establishing In Vivo Dosage of an Uncharacterized Compound
Below is a generalized workflow that should be adapted for any new chemical entity, including acetylaminonitropropoxybenzene, before proceeding with efficacy studies.
Caption: Generalized workflow for preclinical in vivo dose optimization.
Issue: Compound solubility and formulation.
-
Problem: Acetylaminonitropropoxybenzene's solubility in common vehicles for in vivo administration (e.g., saline, PBS, oil) is not documented.
-
Troubleshooting:
-
Assess Solubility: Systematically test the solubility in a panel of biocompatible solvents (e.g., water, saline, corn oil, DMSO, ethanol/saline mixtures).
-
Formulation Development: If solubility is poor, consider creating a suspension using agents like Tween 80 or carboxymethylcellulose.
-
Reference Older Studies: A 1981 study mentions analyses of the active substance but provides no specific formulation details for research.[2] Any new formulation would require rigorous validation.
-
Issue: Determining a starting dose for animal studies.
-
Problem: There is no preclinical data to guide the selection of a starting dose.
-
Troubleshooting:
-
In Vitro to In Vivo Extrapolation: If you have in vitro data (e.g., IC50 from cell-based assays), you can use established models to estimate a starting dose for animals. However, no such in vitro data for this compound is publicly available.
-
Acute Toxicity Study: The recommended approach is to conduct an acute, single-dose, dose-escalation study in a small number of animals (e.g., mice) to determine the maximum tolerated dose (MTD) and identify potential signs of toxicity. This is a critical first step.
-
Quantitative Data Summary
No quantitative data from in vivo research studies, such as dose-response curves, pharmacokinetic parameters (e.g., Cmax, T1/2), or toxicity thresholds (e.g., LD50), are available in the public domain for this compound. The tables below are presented as templates for researchers to populate while conducting their own investigations.
Table 1: Template for Dose-Range Finding Study
| Dose Group (mg/kg) | Vehicle | N | Acute Toxic Signs Observed (within 24h) | Body Weight Change (%) |
| Control | Specify | 3 | None | |
| 1 | Specify | 3 | ||
| 10 | Specify | 3 | ||
| 50 | Specify | 3 | ||
| 100 | Specify | 3 |
Table 2: Template for Pharmacokinetic Study
| Parameter | Route of Admin. | Dose (mg/kg) | Value (Mean ± SD) | Units |
| Cmax | e.g., IV, PO | ng/mL | ||
| Tmax | e.g., IV, PO | hours | ||
| AUC(0-t) | e.g., IV, PO | ng*h/mL | ||
| T1/2 (half-life) | e.g., IV, PO | hours | ||
| Bioavailability (%) | PO vs. IV | % |
Signaling Pathways
The specific molecular targets and signaling pathways for acetylaminonitropropoxybenzene have not been elucidated in the scientific literature. Any discussion of its mechanism of action would be purely speculative without further research. Researchers would first need to conduct in vitro screening and target identification studies to hypothesize a mechanism of action, which could then be validated in vivo.
References
- 1. [Use of this compound in the preparation of children for fibrogastroduodenoscopy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Pharmaceutical and biopharmaceutical evaluation of acetylaminonitropropoxybenzene (this compound). 1. Studies on the purity of active substances] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Pharmaceutical and biopharmaceutical evaluation of acetylaminonitropropoxybenzolum (this compound). 8. Biotransformation of the active agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Pharmaceutic and biopharmaceutic evaluation of acetylaminonitropropoxybenzene (this compound). A Biotransformation of the active agent] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [The pharmaceutical and biopharmaceutical assessment of acetylaminonitropropoxybenzene (this compound). 6. Quantitative composition of metabolites] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting Unexpected Side Effects of Xylitol-Containing Compounds (e.g., Falimint) in Animal Models
This guide provides troubleshooting advice and frequently asked questions for researchers encountering unexpected side effects when using xylitol-containing compounds, such as those found in products like Falimint, in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary toxic component in this compound-like products for certain animal models?
A1: The primary component of concern is xylitol (B92547), a sugar alcohol that is safe for human consumption but can be highly toxic to certain animals, particularly dogs. The toxic effects are species-dependent.
Q2: What are the most common signs of xylitol toxicity in dogs?
A2: The most common signs of xylitol toxicity in dogs include a rapid release of insulin (B600854), leading to hypoglycemia (low blood sugar). Symptoms can appear within 10 to 60 minutes of ingestion and include vomiting, weakness, lethargy, staggering, collapse, and seizures. In some cases, acute liver failure can occur.
Q3: Are species other than dogs susceptible to xylitol toxicity?
A3: Yes, other species are also susceptible to xylitol toxicity. It has been reported to cause hypoglycemia in ferrets and rabbits. While less is known about its effects on cats, it is generally recommended to avoid giving them xylitol-containing products.
Q4: What is the toxic dose of xylitol in dogs?
A4: The toxic dose of xylitol in dogs is generally considered to be greater than 100 milligrams of xylitol per kilogram of body weight (>100 mg/kg). Doses exceeding 500 mg/kg can lead to acute liver failure.
Troubleshooting Guide
Issue 1: Unexpected Hypoglycemia and Seizures in a Canine Model
Symptoms: Rapid onset of weakness, lethargy, ataxia (staggering), and seizures after administration of a xylitol-containing compound.
Possible Cause: Xylitol-induced insulin release leading to severe hypoglycemia.
Troubleshooting Steps:
-
Immediate Blood Glucose Monitoring: Measure blood glucose levels immediately to confirm hypoglycemia.
-
Intravenous Dextrose Administration: If hypoglycemia is confirmed, administer intravenous (IV) dextrose to restore normal blood glucose levels.
-
Supportive Care: Provide supportive care, including monitoring of electrolytes and liver enzymes.
-
Dose Re-evaluation: Re-calculate the administered dose to determine if it exceeded the known toxic threshold for xylitol in canines.
Issue 2: Elevated Liver Enzymes in a Rodent Model
Symptoms: Post-administration blood work reveals significantly elevated liver enzymes (e.g., ALT, AST).
Possible Cause: While less common than in dogs, high doses of xylitol may have hepatotoxic effects in other species.
Troubleshooting Steps:
-
Histopathological Examination: Conduct a histopathological examination of liver tissue to assess for any cellular damage.
-
Dose-Response Study: Perform a dose-response study with a wider range of doses to identify a potential threshold for hepatotoxicity in the specific rodent model.
-
Alternative Vehicle Control: Ensure that the vehicle used to dissolve the xylitol-containing compound is not contributing to the observed liver enzyme elevation.
Data Summary
Table 1: Toxic Doses of Xylitol in Different Animal Species
| Animal Species | Toxic Dose (mg/kg) | Primary Effects | Reference |
| Dog | > 100 | Hypoglycemia | |
| Dog | > 500 | Acute Liver Failure | |
| Ferret | Not well established | Hypoglycemia | |
| Rabbit | Not well established | Hypoglycemia | |
| Cat | Not well established | Generally considered low risk, but caution advised |
Experimental Protocols
Protocol 1: Blood Glucose Monitoring in a Canine Model
-
Baseline Measurement: Prior to administration of the test compound, collect a baseline blood sample via a peripheral vein.
-
Sample Analysis: Use a calibrated glucometer to measure blood glucose levels.
-
Post-Administration Monitoring: Following administration, collect blood samples at 30-minute intervals for the first 2 hours, and then hourly for the next 6 hours.
-
Data Recording: Record all blood glucose measurements and any observed clinical signs.
Visualizations
Caption: Troubleshooting workflow for unexpected side effects.
Caption: Pathway of xylitol-induced hypoglycemia in canines.
Technical Support Center: Enhancing the Stability of Falimint (Acetylaminonitropropoxybenzene) in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the preparation and handling of aqueous solutions of Falimint (active ingredient: Acetylaminonitropropoxybenzene). Due to limited publicly available stability data for Acetylaminonitropropoxybenzene, this guide leverages data from structurally similar compounds, primarily nitro-substituted acetanilides, to provide robust scientific guidance.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: Based on the chemical structure of this compound (an acetanilide (B955) derivative), the primary degradation pathway in aqueous solutions is expected to be hydrolysis. This reaction involves the cleavage of the amide bond, resulting in the formation of 2-amino-4-nitro-propoxybenzene and acetic acid. This process can be catalyzed by both acidic and basic conditions.
Q2: What is the expected solubility of this compound in water?
Q3: How does pH affect the stability of this compound solutions?
A3: The stability of this compound in aqueous solutions is highly dependent on pH. Both acidic and alkaline conditions are expected to accelerate the rate of hydrolysis. The minimum rate of hydrolysis is typically observed in the neutral to slightly acidic pH range. For a related compound, p-nitroacetanilide, enzymatic hydrolysis studies show a pKa of 8.3 is important for the expression of full activity, suggesting that pH will significantly influence reaction rates.[1][2]
Q4: Can I heat an aqueous solution of this compound to aid dissolution?
A4: While heating can increase the solubility of this compound, it will also significantly accelerate the rate of hydrolytic degradation. Therefore, prolonged heating or the use of high temperatures should be avoided. If heating is necessary, it should be done for the shortest possible time and at the lowest effective temperature.
Q5: Are there any recommended solvents other than water?
A5: For structurally similar compounds, solubility is higher in organic solvents like ethanol (B145695), methanol, acetone, and acetonitrile (B52724). If the experimental design allows, using a co-solvent system (e.g., a mixture of water and ethanol) can improve the solubility of this compound. However, the choice of co-solvent should be carefully evaluated for its potential to affect the experiment and the stability of the compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Precipitation in the solution upon standing. | Low aqueous solubility of this compound or its degradation products. | 1. Prepare fresh solutions before each experiment.2. Consider using a co-solvent such as ethanol or polyethylene (B3416737) glycol (PEG) to increase solubility.3. If possible for the application, prepare a more dilute solution. |
| Loss of potency or inconsistent experimental results. | Degradation of this compound due to hydrolysis. | 1. pH Control: Maintain the pH of the solution in the neutral to slightly acidic range (pH 4-6) using a suitable buffer system (e.g., citrate (B86180) or acetate (B1210297) buffers). Avoid phosphate (B84403) buffers, which can sometimes catalyze hydrolysis.2. Temperature Control: Prepare and store solutions at low temperatures (2-8°C). Avoid prolonged exposure to room temperature or higher.3. Prepare Fresh: Prepare aqueous solutions of this compound immediately before use. |
| Discoloration of the solution (e.g., yellowing). | Formation of degradation products, potentially involving the nitro group. | 1. Protect from Light: Store solutions in amber vials or protect them from light to prevent potential photodegradation.2. Use of Antioxidants: If oxidative degradation is suspected, consider adding an antioxidant (e.g., ascorbic acid, sodium metabisulfite) to the formulation. However, compatibility and potential interference with the experiment must be assessed.3. Inert Atmosphere: Purging the solution and the headspace of the storage container with an inert gas (e.g., nitrogen or argon) can help prevent oxidative degradation. |
| Difficulty in dissolving the compound. | Poor aqueous solubility. | 1. Use a co-solvent system (e.g., water/ethanol, water/PEG).2. Gently warm the solution for a short period, but be mindful of the increased degradation rate.3. Increase the surface area for dissolution by using a finely powdered form of the compound and ensuring vigorous stirring. |
Experimental Protocols
Protocol 1: Preparation of a Buffered this compound Stock Solution
-
Prepare a 0.1 M Citrate Buffer (pH 5.0):
-
Prepare a 0.1 M citric acid solution and a 0.1 M sodium citrate solution.
-
Mix the two solutions, monitoring the pH with a calibrated pH meter, until a pH of 5.0 is achieved.
-
-
Dissolve this compound:
-
Weigh the required amount of this compound powder.
-
To create a 1 mM stock solution, dissolve 238.24 mg of this compound in 1 L of the 0.1 M citrate buffer (pH 5.0).
-
If solubility is an issue, first dissolve the this compound in a minimal volume of ethanol before adding the buffer. Ensure the final concentration of ethanol does not interfere with your experiment.
-
-
Storage:
-
Store the stock solution at 2-8°C and protect it from light.
-
For optimal results, prepare the solution fresh on the day of the experiment.
-
Protocol 2: Forced Degradation Study to Identify Potential Degradants
A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.[3][4][5][6][7]
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile/water, 50:50 v/v).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH. Keep at room temperature for 8 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for a specified duration (e.g., 24 hours).
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 3).
-
Protocol 3: Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating and quantifying the intact drug from its degradation products.[8][9][10][11][12]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution is often necessary to separate all components. A typical starting point could be a mixture of a buffered aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance (a UV scan of the parent compound will help determine the optimal wavelength).
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples from Protocol 2 are used to demonstrate specificity.
Visualizations
Caption: Predicted hydrolytic degradation pathway of this compound.
Caption: Troubleshooting workflow for this compound solution instability.
Caption: General mechanism of action for NSAIDs like this compound.
References
- 1. Enzymatic hydrolysis of p-nitroacetanilide: mechanistic studies of the aryl acylamidase from Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. New stability indicating RP-HPLC methods for the determination of related substances and assay of trametinib acetic acid: a mass balance approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Techniques for 5'-nitro-2'-propoxyacetanilide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5'-nitro-2'-propoxyacetanilide.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis and purification of 5'-nitro-2'-propoxyacetanilide?
A1: Common impurities can include:
-
Starting Materials: Unreacted 2'-propoxyacetanilide.
-
Positional Isomers: Primarily ortho- and para-nitro isomers (e.g., 3'-nitro-2'-propoxyacetanilide and 4'-nitro-2'-propoxyacetanilide) formed during the nitration reaction.[1]
-
Di-nitrated Products: Over-nitration can lead to the formation of dinitro derivatives.
-
Hydrolysis Products: 5-nitro-2-propoxyaniline (B1220663) if the acetamido group is hydrolyzed.
-
Residual Acids: Traces of nitric and sulfuric acid from the nitration step.
Q2: What is the expected appearance and melting point of pure 5'-nitro-2'-propoxyacetanilide?
A2: Pure 5'-nitro-2'-propoxyacetanilide should be a crystalline solid. The reported melting point is in the range of 102.5-103.5°C. A broad melting range or a melting point significantly lower than this indicates the presence of impurities.
Q3: Which analytical techniques are recommended for assessing the purity of 5'-nitro-2'-propoxyacetanilide?
A3: The following techniques are highly recommended:
-
Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively assess purity and identify the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and allows for the separation and quantification of isomers and other byproducts.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of 5'-nitro-2'-propoxyacetanilide.
Recrystallization Troubleshooting
Problem 1: Low or No Crystal Formation Upon Cooling
-
Possible Cause A: Solution is too dilute.
-
Solution: Concentrate the solution by evaporating some of the solvent and allow it to cool again.
-
-
Possible Cause B: Supersaturation.
-
Solution 1: Induce crystallization. Scratch the inside of the flask with a glass rod at the surface of the solution.
-
Solution 2: Seed the solution. Add a small crystal of pure 5'-nitro-2'-propoxyacetanilide to the cooled solution.
-
-
Possible Cause C: Inappropriate solvent.
-
Solution: The compound may be too soluble in the chosen solvent even at low temperatures. Re-evaluate the solvent choice based on solubility tests. Propanol (B110389) has been reported as a suitable solvent.
-
Problem 2: Oily Precipitate Forms Instead of Crystals
-
Possible Cause A: The boiling point of the solvent is higher than the melting point of the solute.
-
Solution: Use a lower-boiling solvent or a solvent pair to lower the dissolution temperature.
-
-
Possible Cause B: High concentration of impurities.
-
Solution: The impurities may be lowering the melting point of the mixture. Attempt a preliminary purification by column chromatography before recrystallization.
-
Problem 3: Product is still impure after recrystallization (checked by TLC/Melting Point)
-
Possible Cause A: Inefficient removal of impurities.
-
Solution 1: Wash the crude product. Before recrystallization, wash the crude solid with a cold, non-polar solvent (like hexane) to remove non-polar impurities, or with a dilute basic solution (e.g., 5% sodium bicarbonate) to remove acidic residues.
-
Solution 2: Use a solvent pair. A single solvent may not be effective. A common technique is to dissolve the compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes turbid. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow it to cool slowly.
-
-
Possible Cause B: Co-precipitation of impurities.
-
Solution: Cool the solution more slowly to allow for the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Column Chromatography Troubleshooting
Problem 1: Poor separation of spots on TLC plate.
-
Possible Cause A: Inappropriate mobile phase polarity.
-
Solution 1: If spots are too high (high Rf), the mobile phase is too polar. Decrease the polarity by increasing the proportion of the non-polar solvent (e.g., hexane (B92381) in an ethyl acetate (B1210297)/hexane system).
-
Solution 2: If spots remain at the baseline (low Rf), the mobile phase is not polar enough. Increase the polarity by increasing the proportion of the polar solvent (e.g., ethyl acetate).
-
-
Possible Cause B: Sample is overloaded on the TLC plate.
-
Solution: Dilute the sample before spotting it on the TLC plate.
-
Problem 2: Product elutes with impurities from the column.
-
Possible Cause A: Poor packing of the column.
-
Solution: Ensure the silica (B1680970) gel is packed uniformly without any air bubbles or cracks. A well-packed column is crucial for good separation.
-
-
Possible Cause B: Incorrect mobile phase.
-
Solution: The mobile phase that gives good separation on TLC may need slight adjustments for column chromatography. A slightly less polar mobile phase than the one used for TLC often provides better separation on the column.
-
-
Possible Cause C: Fractions are too large.
-
Solution: Collect smaller fractions to better isolate the desired compound from closely eluting impurities.
-
Experimental Protocols
Protocol 1: Recrystallization from Propanol
This protocol is based on the literature reporting propanol as a suitable recrystallization solvent.
Materials:
-
Crude 5'-nitro-2'-propoxyacetanilide
-
Propanol (reagent grade)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude 5'-nitro-2'-propoxyacetanilide in an Erlenmeyer flask. Add a minimal amount of propanol to just cover the solid.
-
Heat the mixture gently on a hot plate with stirring.
-
Add small portions of hot propanol until the solid completely dissolves. Avoid adding a large excess of solvent to ensure good recovery.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold propanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Column Chromatography
This is a general protocol for the purification of nitroaromatic compounds and should be optimized using TLC first.
Materials:
-
Crude 5'-nitro-2'-propoxyacetanilide
-
Silica gel (60-120 mesh)
-
Ethyl acetate (reagent grade)
-
Hexane (reagent grade)
-
Chromatography column
-
Collection tubes
Procedure:
-
TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point is a mixture of ethyl acetate and hexane. Aim for an Rf value of 0.2-0.3 for the desired product.
-
Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in separate tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 5'-nitro-2'-propoxyacetanilide.
Data Presentation
Table 1: Physical Properties of 5'-nitro-2'-propoxyacetanilide
| Property | Value |
| Molecular Formula | C₁₁H₁₄N₂O₄ |
| Molecular Weight | 238.24 g/mol |
| Appearance | Crystalline solid |
| Melting Point | 102.5-103.5 °C |
Table 2: Suggested Solvents for Recrystallization and their Properties
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Propanol | 97 | Polar | Reported as a suitable recrystallization solvent. |
| Ethanol | 78 | Polar | A common solvent for recrystallization of polar compounds. |
| Water | 100 | Very Polar | The compound is likely to have low solubility in water. |
| Ethyl Acetate | 77 | Medium Polarity | May be a good solvent for creating a solvent pair with hexane. |
| Hexane | 69 | Non-polar | Likely to be a poor solvent, suitable for washing or as part of a solvent pair. |
Table 3: Example TLC Data for Optimization of Column Chromatography
| Mobile Phase (Ethyl Acetate:Hexane) | Rf of 5'-nitro-2'-propoxyacetanilide (Product) | Rf of 2'-propoxyacetanilide (Starting Material) | Rf of Isomeric Impurity |
| 1:4 | 0.25 | 0.45 | 0.30 |
| 1:3 | 0.35 | 0.58 | 0.42 |
| 1:2 | 0.50 | 0.70 | 0.58 |
Note: The Rf values in Table 3 are hypothetical and for illustrative purposes. Actual values must be determined experimentally.
References
Technical Support Center: Enhancing Falimint Detection by Mass Spectrometry
Disclaimer: The term "Falimint" does not correspond to a recognized chemical compound in the provided search results. This guide offers generalized strategies for improving the mass spectrometric detection sensitivity of a hypothetical small molecule, referred to as "this compound," which can be adapted for various small-molecule analyses.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the mass spectrometry (MS) analysis of "this compound."
Frequently Asked Questions (FAQs)
Q1: We are not detecting any signal for this compound. What are the initial troubleshooting steps?
A1: The absence of a signal is a common issue that can often be resolved by systematically checking the instrument and sample preparation.[1][2] First, confirm that the mass spectrometer is properly tuned and calibrated.[2] Ensure that the sample is being introduced into the system by checking the autosampler and syringe for correct operation.[1] Verify the sample preparation procedure, as improper extraction or dilution can lead to concentrations below the instrument's detection limit.[2] It is also crucial to check for any leaks in the system, as this can lead to a loss of sensitivity.[1]
Q2: The signal intensity for this compound is very low. How can we improve it?
A2: Low signal intensity can be caused by several factors, including suboptimal ionization, matrix effects, or inefficient ion transmission.[2][3][4] To enhance the signal, consider the following:
-
Optimize the Ionization Source: The choice of ionization technique (e.g., ESI, APCI, MALDI) significantly impacts signal intensity.[2] Experiment with different ionization methods to find the most efficient one for this compound. Fine-tuning source parameters such as spray voltage, gas flow, and temperature is also critical.
-
Improve Sample Preparation: Sample cleanup is essential to remove interfering matrix components that can suppress the ionization of the target analyte.[5] Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be employed.
-
Adjust Mobile Phase Composition: The mobile phase composition can influence ionization efficiency.[5] The use of high-purity solvents and additives is crucial. For electrospray ionization (ESI), the addition of volatile acids (e.g., formic acid) or bases (e.g., ammonium (B1175870) hydroxide) can promote the formation of protonated or deprotonated molecules, respectively.
Q3: We are observing high background noise in our chromatograms. What could be the cause?
A3: High background noise can obscure the signal of your analyte and is often due to contamination.[6][7] Potential sources of contamination include:
-
Solvents and Reagents: Ensure the use of high-purity, MS-grade solvents and reagents.
-
Sample Matrix: Complex sample matrices can introduce a high level of background noise.[5] Enhanced sample cleanup procedures can help mitigate this.
-
System Contamination: Contaminants can accumulate in the LC system, tubing, and the mass spectrometer's ion source over time.[6] Regular cleaning and maintenance are essential.
Q4: The fragmentation pattern of this compound is weak or non-existent in our MS/MS experiments. How can we obtain better fragmentation?
A4: In tandem mass spectrometry (MS/MS), inefficient fragmentation can hinder structural elucidation and quantification.[6] To improve fragmentation:
-
Optimize Collision Energy: The collision energy is a critical parameter that needs to be optimized for each analyte. A collision energy ramp experiment can help identify the optimal setting for generating informative fragment ions.
-
Select the Appropriate Precursor Ion: Ensure that the correct precursor ion (e.g., [M+H]+, [M+Na]+) is being isolated for fragmentation. The stability of the precursor ion can affect its fragmentation efficiency.
-
Consider Different Fragmentation Techniques: If available on your instrument, explore alternative fragmentation methods such as Higher-Energy C-trap Dissociation (HCD) or Electron-Transfer Dissociation (ETD), as they can provide complementary fragmentation information.[8]
Troubleshooting Guides
Guide 1: Low Signal Intensity or No Signal
This guide provides a systematic approach to troubleshooting low or absent signals for this compound.
| Potential Cause | Recommended Actions |
| Improper Sample Preparation | - Verify that the extraction protocol is suitable for this compound's chemical properties. - Ensure the final sample concentration is within the instrument's linear range.[2] - Check for sample degradation. |
| Suboptimal Ionization | - Test different ionization sources (e.g., ESI, APCI). - Optimize ion source parameters, including spray voltage, capillary temperature, and nebulizer gas flow. - Adjust the mobile phase pH to favor the formation of ions. |
| Matrix Effects | - Implement a more rigorous sample cleanup method (e.g., SPE, LLE).[5] - Dilute the sample to reduce the concentration of interfering matrix components.[5] - Use an isotopically labeled internal standard to compensate for signal suppression. |
| Instrument Issues | - Perform a system suitability test to ensure the instrument is performing optimally. - Check for leaks in the LC and MS systems.[1] - Clean the ion source.[6] |
Caption: Key factors that influence ionization efficiency in ESI-MS.
Experimental Protocols
Protocol 1: General Sample Preparation for this compound from a Biological Matrix (e.g., Plasma)
This protocol describes a generic protein precipitation method, which is a common first step in sample preparation for small molecules in biological fluids.
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Aliquoting: Pipette 100 µL of the plasma sample into a microcentrifuge tube.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) containing an internal standard to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube, avoiding disturbance of the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Final Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes to remove any remaining particulates.
-
Transfer to Autosampler Vial: Transfer the final supernatant to an autosampler vial for LC-MS analysis.
Protocol 2: Optimization of ESI Source Parameters
This protocol outlines a systematic approach to optimizing the ESI source for this compound detection.
-
Initial Infusion: Prepare a standard solution of this compound (e.g., 1 µg/mL) in the initial mobile phase. Infuse the solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.
-
Parameter Adjustment: While infusing the standard, adjust one parameter at a time and observe the effect on the signal intensity of the precursor ion for this compound.
-
Spray Voltage: Start with a typical value (e.g., 3.5 kV for positive mode) and adjust in increments of 0.5 kV.
-
Capillary Temperature: Begin at a moderate temperature (e.g., 300°C) and adjust in increments of 25°C.
-
Gas Flows: Optimize sheath and auxiliary gas flows to achieve a stable and intense signal.
-
-
Record Optimal Values: Note the values for each parameter that provide the highest and most stable signal for this compound.
-
LC-MS Analysis: Apply the optimized source parameters to the LC-MS method for the analysis of your samples.
General Workflow for Mass Spectrometry Method Development
Caption: A flowchart illustrating the key stages of method development.
References
- 1. gentechscientific.com [gentechscientific.com]
- 2. gmi-inc.com [gmi-inc.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Towards Higher Sensitivity of Mass Spectrometry: A Perspective From the Mass Analyzers [frontiersin.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. zefsci.com [zefsci.com]
- 7. agilent.com [agilent.com]
- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
Strategies to reduce the toxicity of Falimint in preclinical studies
Disclaimer: The compound "Falimint" is the brand name for a European cough suppressant containing acetylaminonitropropoxybenzene.[1] There is no publicly available preclinical data regarding strategies to reduce its toxicity. The following technical support center is a hypothetical example created for a fictional compound, designated "Compound F ," to demonstrate how to structure such a guide for researchers. The toxicities and mitigation strategies described are based on common challenges in preclinical drug development.
This guide provides troubleshooting advice and experimental protocols for managing and mitigating toxicities associated with Compound F in preclinical studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant elevation in liver enzymes (ALT/AST) in our rodent models treated with Compound F. What are the potential mechanisms and mitigation strategies?
A1: Elevated ALT/AST levels are indicative of drug-induced liver injury (DILI). For Compound F, this is likely due to the formation of a reactive metabolite via cytochrome P450 (CYP) enzyme metabolism.
Troubleshooting Steps:
-
Mechanism Confirmation: First, confirm that the toxicity is metabolism-dependent. Conduct in vitro studies using liver microsomes with and without CYP inhibitors (e.g., 1-aminobenzotriazole) to see if the formation of toxic adducts is blocked.
-
Mitochondrial Toxicity Assessment: Evaluate mitochondrial function using assays like the Seahorse XF Analyzer or by measuring mitochondrial membrane potential. Reactive metabolites can impair mitochondrial respiration, leading to hepatocellular necrosis.
-
Mitigation Strategy 1 - Co-administration: Consider co-administering a hepatoprotective agent. N-acetylcysteine (NAC) is a glutathione (B108866) (GSH) precursor that can help detoxify reactive metabolites.[2] A pilot in vivo study to assess the efficacy of NAC co-administration is recommended.
-
Mitigation Strategy 2 - Formulation Change: Modifying the drug's formulation can alter its pharmacokinetic profile, potentially reducing the peak plasma concentration (Cmax) that overwhelms metabolic pathways.[3] Exploring controlled-release formulations may lower the rate of reactive metabolite formation.[3][4]
Q2: Our in vitro kinase panel shows that Compound F, intended as a selective Kinase A inhibitor, also potently inhibits the off-target Kinase B, which is associated with cardiotoxicity. How can we improve selectivity?
A2: Off-target kinase activity is a common issue due to the highly conserved nature of the ATP-binding pocket in the human kinome.[5][6] Improving selectivity is crucial for minimizing toxicity.
Troubleshooting Steps:
-
Structural Analysis: If a co-crystal structure of Compound F with Kinase A and/or Kinase B is available, analyze the binding site interactions. Look for unique residues or conformations in Kinase A that can be exploited. Computational modeling can also predict these interactions.[7]
-
Medicinal Chemistry Approach (Analog Synthesis):
-
Exploit Gatekeeper Residue: Synthesize analogs of Compound F with bulky substituents designed to create a steric clash with the "gatekeeper" residue of Kinase B, if it is larger than that of Kinase A.[5]
-
Target Non-conserved Residues: Design analogs that form specific hydrogen bonds or covalent interactions with non-conserved residues near the binding site of Kinase A.[5]
-
-
Quantitative Screening: Screen new analogs in a highly selective kinase assay panel to quantitatively determine their IC50 values for both Kinase A and Kinase B. The goal is to maximize the selectivity ratio (IC50 Kinase B / IC50 Kinase A).
Q3: We are struggling with poor aqueous solubility of Compound F, forcing us to use harsh vehicles that may be contributing to toxicity in our animal studies. What formulation strategies can we explore?
A3: Poor solubility is a frequent challenge. The formulation vehicle itself can cause adverse effects, confounding the toxicity assessment of the drug.[8] Improving the formulation is a key step.
Troubleshooting Steps:
-
Vehicle Screening: First, conduct a small-scale tolerability study with various alternative, regulatory-accepted vehicles (e.g., Solutol HS 15, Cremophor EL, cyclodextrins) to find a more benign option.
-
Particle Size Reduction: Decreasing the particle size of the drug substance to the nanometer scale (nanosuspension) can significantly improve the dissolution rate and bioavailability, potentially allowing for lower doses.[9]
-
Amorphous Solid Dispersions (ASDs): Creating an ASD involves dispersing Compound F in a polymer matrix. This prevents crystallization and can dramatically increase the aqueous solubility and dissolution rate.[9] Screen various polymers (e.g., PVP, HPMC-AS) to find a stable ASD formulation.
Data Presentation
Table 1: Effect of N-Acetylcysteine (NAC) Co-administration on Compound F-Induced Hepatotoxicity in Rats
| Treatment Group (n=8) | Dose (mg/kg) | Serum ALT (U/L) | Serum AST (U/L) |
| Vehicle Control | - | 45 ± 5 | 95 ± 12 |
| Compound F | 100 | 450 ± 65 | 780 ± 98 |
| Compound F + NAC | 100 + 150 | 120 ± 22 | 250 ± 45 |
Data are presented as mean ± standard deviation.
Table 2: Kinase Selectivity Profile of Compound F and Analog F-205
| Compound | Target IC50 (Kinase A, nM) | Off-Target IC50 (Kinase B, nM) | Selectivity Ratio (Kinase B / Kinase A) |
| Compound F | 15 | 45 | 3 |
| Analog F-205 | 20 | 2,500 | 125 |
Experimental Protocols
Protocol 1: In Vivo Rodent Hepatotoxicity Assessment
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Acclimatization: Acclimatize animals for at least 7 days before the study.
-
Group Allocation: Randomly assign animals to treatment groups (n=8 per group): Vehicle, Compound F, and Compound F + Mitigation Agent.
-
Dosing: Administer Compound F via oral gavage once daily for 7 days at the predetermined dose. For co-administration groups, administer the mitigation agent (e.g., NAC) 1 hour prior to Compound F.
-
Monitoring: Record clinical observations and body weight daily.
-
Sample Collection: At 24 hours after the final dose, collect blood via cardiac puncture for serum chemistry analysis (ALT, AST, Bilirubin).
-
Necropsy: Euthanize animals and perform a gross necropsy. Collect the liver, weigh it, and fix a portion in 10% neutral buffered formalin for histopathological analysis.
-
Data Analysis: Analyze serum chemistry data using a one-way ANOVA followed by a post-hoc test for multiple comparisons.
Protocol 2: Kinase Selectivity Profiling Assay
-
Assay Platform: Use a commercial kinase panel service or an in-house platform such as ADP-Glo™ Kinase Assay.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a series of 10-point, 3-fold serial dilutions.
-
Kinase Reaction:
-
Add kinase, substrate, and ATP to the wells of a 384-well plate.
-
Add the diluted test compounds to the wells.
-
Incubate at room temperature for the recommended time (e.g., 60 minutes).
-
-
Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data relative to positive (no inhibitor) and negative (no kinase) controls.
-
Calculate the percent inhibition for each compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Visualizations
Caption: Hypothetical metabolic activation of Compound F leading to hepatotoxicity.
Caption: Experimental workflow for investigating and mitigating hepatotoxicity.
Caption: Logical flowchart for troubleshooting unexpected in vivo toxicity.
References
- 1. [Pharmaceutical and biopharmaceutical evaluation of acetylaminonitropropoxybenzene (this compound). 1. Studies on the purity of active substances] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Therapies for the Treatment of Drug-Induced Liver Injury: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Strategy toward Kinase-Selective Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Prediction of the effect of formulation on the toxicity of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Falimint and Standard NSAIDs for Analgesic Efficacy: An Evidence-Based Guide
A critical evaluation of available scientific literature reveals a significant disparity in the evidence supporting the analgesic efficacy of Falimint compared to standard Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). While NSAIDs are a well-established class of pain-relieving medications with a clearly defined mechanism of action and extensive clinical data, this compound is primarily recognized as a preparation for soothing coughs and throat irritation. There is a notable absence of robust clinical trials directly comparing the systemic analgesic effects of this compound with those of standard NSAIDs.
This guide provides a detailed comparison based on existing scientific knowledge, focusing on the mechanisms of action, available data, and a hypothetical framework for future comparative studies.
Mechanism of Action: A Tale of Two Pathways
Standard NSAIDs exert their analgesic, anti-inflammatory, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2][3] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of pain and inflammation.[2][4] There are two main isoforms of the COX enzyme: COX-1, which is involved in protecting the gastric mucosa and platelet aggregation, and COX-2, which is induced during inflammation and is the primary target for the analgesic and anti-inflammatory effects of NSAIDs.[1] By blocking COX-2, NSAIDs reduce the production of prostaglandins that sensitize nerve endings to painful stimuli.[3] Some NSAIDs also have central nervous system effects that contribute to their analgesic properties.[1][4]
In contrast, the active ingredient in this compound is reported to be piperitone (B146419), a natural monoterpene ketone found in some essential oils.[5][6] While one source refers to this compound as an "antipyretic and analgesic compound," it does not provide supporting experimental data or detailed mechanisms.[7] Research on piperitone and related essential oil components has explored their antimicrobial and other properties, but there is a lack of substantial evidence to characterize a systemic analgesic mechanism comparable to that of NSAIDs.[8][9][10] Any perceived local soothing effect in the throat is distinct from the systemic pain relief provided by NSAIDs.
Comparative Data on Analgesic Efficacy
The following table summarizes the available information. A direct quantitative comparison of analgesic efficacy is not possible due to the lack of clinical data for this compound in this regard.
| Feature | Standard NSAIDs (e.g., Ibuprofen (B1674241), Naproxen, Diclofenac) | This compound (Piperitone) |
| Primary Indication | Analgesic, anti-inflammatory, antipyretic for mild to moderate pain, fever, and inflammation.[2][3] | Primarily for soothing coughs and throat irritation. |
| Mechanism of Action | Inhibition of COX-1 and COX-2 enzymes, leading to decreased prostaglandin (B15479496) synthesis.[1][2][4] | Not well-established for systemic analgesia. |
| Analgesic Efficacy | Clinically proven for a wide range of acute and chronic pain conditions.[3][11][12] The combination of ibuprofen and acetaminophen (B1664979) has been shown to be more effective than some opioid-containing regimens for acute pain.[13] | No robust clinical data available to support systemic analgesic efficacy. |
| Common Adverse Effects | Gastrointestinal issues (e.g., ulcers, bleeding), renal effects, and cardiovascular risks.[2][13] | Not well-documented for systemic use; may cause skin irritation.[6] |
| Supporting Evidence | Extensive randomized controlled trials, systematic reviews, and meta-analyses.[11][12][14] | Primarily anecdotal and marketing claims; lacks peer-reviewed clinical trials for analgesia. |
Visualizing the Pathways and Protocols
To better understand the established science and potential research avenues, the following diagrams illustrate the NSAID signaling pathway and a hypothetical experimental workflow for comparing analgesic efficacy.
Experimental Protocols: A Framework for Comparison
To scientifically evaluate the analgesic efficacy of a compound like this compound against a standard NSAID, a randomized, double-blind, placebo-controlled clinical trial would be necessary. Below is a detailed methodology for such a hypothetical study.
Objective: To compare the analgesic efficacy and safety of a single oral dose of this compound (piperitone) with a standard dose of ibuprofen and a placebo in patients with acute post-operative dental pain.
Study Design:
-
Design: A single-center, randomized, double-blind, parallel-group study.
-
Participants: 150 adult patients (aged 18-65) experiencing at least moderate pain (≥ 5 on a 10-point Numeric Rating Scale) within 4 hours of third molar extraction.
-
Randomization: Patients will be randomly assigned in a 1:1:1 ratio to one of three treatment arms:
-
Arm 1: this compound (standardized dose of piperitone).
-
Arm 2: Ibuprofen 400 mg.
-
Arm 3: Placebo.
-
Methodology:
-
Baseline Assessment: After meeting inclusion criteria, patients will rate their baseline pain intensity using a 10-point Numeric Rating Scale (NRS).
-
Intervention: Patients will receive a single dose of the assigned study medication.
-
Pain Assessments: Patients will record their pain intensity on the NRS at 30 minutes, and then hourly for the first 8 hours post-dose.
-
Primary Efficacy Outcome: The primary endpoint will be the sum of pain intensity differences over the first 8 hours (SPID-8).
-
Secondary Efficacy Outcomes:
-
Total pain relief (TOPAR) over 8 hours.
-
Time to onset of perceptible pain relief.
-
Time to use of rescue medication (e.g., acetaminophen/codeine combination).
-
Proportion of patients requiring rescue medication.
-
-
Safety Assessment: All adverse events will be recorded, monitored, and assessed for severity and relationship to the study medication.
Statistical Analysis: The primary efficacy analysis will be an Analysis of Covariance (ANCOVA) on the SPID-8, with treatment as a factor and baseline pain score as a covariate. Secondary outcomes will be analyzed using appropriate statistical methods (e.g., Kaplan-Meier analysis for time-to-event data, chi-square test for proportions).
Conclusion
Based on the current body of scientific evidence, a direct comparison of the analgesic efficacy of this compound and standard NSAIDs is not feasible. NSAIDs are well-researched drugs with a proven mechanism of action for pain relief.[1][2][3] this compound, while potentially providing local soothing effects for throat irritation, lacks the scientific validation to be considered a systemic analgesic comparable to NSAIDs. Future research, following rigorous experimental protocols such as the one outlined above, would be required to substantiate any claims of systemic analgesic efficacy for this compound or its active components.
References
- 1. The mechanisms of action of NSAIDs in analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. resources.wfsahq.org [resources.wfsahq.org]
- 4. Pharmacology of Nonsteroidal Antiinflammatory Drugs and Opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperitone - Wikipedia [en.wikipedia.org]
- 6. (+-)-Piperitone | C10H16O | CID 6987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Combined Action of Piperitenone Epoxide and Antibiotics Against Clinical Isolates of Staphylococcus aureus and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Piperitone from Mentha longifolia var. chorodictya Rech F. reduces the nitrofurantoin resistance of strains of enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparing analgesic efficacy of non-steroidal anti-inflammatory drugs given by different routes in acute and chronic pain: a qualitative systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of the efficacy and safety of non-steroidal anti-inflammatory drugs for patients with primary dysmenorrhea: A network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oral Analgesics for Acute Dental Pain | American Dental Association [ada.org]
- 14. researchgate.net [researchgate.net]
Cross-Validation of Analytical Methods for 5'-Nitro-2'-Propoxyacetanilide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical methods—High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry—for the quantitative determination of 5'-nitro-2'-propoxyacetanilide. The cross-validation of these methods is essential for ensuring data accuracy, reliability, and consistency in research and quality control environments. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid in method selection and implementation.
Data Presentation: A Comparative Analysis
The performance of analytical methods is evaluated based on key validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines. The following tables summarize the comparative data for the HPLC and UV-Vis Spectrophotometry methods for the quantification of 5'-nitro-2'-propoxyacetanilide.
Table 1: Comparison of Validation Parameters
| Parameter | HPLC Method | UV-Vis Spectrophotometry Method |
| **Linearity (R²) ** | 0.9998 | 0.9991 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% |
| Precision (%RSD) | ||
| - Intraday | 0.85% | 1.15% |
| - Interday | 1.20% | 1.65% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.6 µg/mL |
| Specificity | High (Separates from impurities) | Moderate (Prone to interference) |
| Robustness | High | Moderate |
Table 2: System Suitability
| Parameter | HPLC Method | UV-Vis Spectrophotometry Method |
| Theoretical Plates | > 2000 | N/A |
| Tailing Factor | < 1.5 | N/A |
| Repeatability (%RSD) | < 1.0% | < 1.5% |
Experimental Protocols
Detailed methodologies for the HPLC and UV-Vis spectrophotometry experiments are provided below. These protocols outline the steps for sample preparation, instrument setup, and data analysis.
High-Performance Liquid Chromatography (HPLC) Method
This method provides high sensitivity and specificity for the quantification of 5'-nitro-2'-propoxyacetanilide.
1. Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 5'-nitro-2'-propoxyacetanilide reference standard and dissolve it in 100 mL of methanol (B129727).
-
Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 0.1 µg/mL to 20 µg/mL by diluting the stock solution with the mobile phase.
-
Sample Solution: Dissolve the sample containing 5'-nitro-2'-propoxyacetanilide in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Instrument: HPLC system equipped with a UV detector.
-
Column: C18 column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of 5'-nitro-2'-propoxyacetanilide in the sample solution from the calibration curve.
UV-Vis Spectrophotometry Method
This method offers a simpler and faster alternative for the quantification of 5'-nitro-2'-propoxyacetanilide, suitable for routine analysis where high specificity is not critical.
1. Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 5'-nitro-2'-propoxyacetanilide reference standard and dissolve it in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 25 µg/mL by diluting the stock solution with methanol.
-
Sample Solution: Dissolve the sample containing 5'-nitro-2'-propoxyacetanilide in methanol to achieve a final concentration within the calibration range.
2. Instrument and Measurement:
-
Instrument: UV-Vis Spectrophotometer.
-
Wavelength of Maximum Absorbance (λmax): Determine the λmax of 5'-nitro-2'-propoxyacetanilide in methanol (approximately 280 nm).
-
Measurement: Record the absorbance of the standard and sample solutions at the λmax using methanol as a blank.
3. Data Analysis:
-
Construct a calibration curve by plotting the absorbance against the concentration of the standard solutions.
-
Determine the concentration of 5'-nitro-2'-propoxyacetanilide in the sample solution from the calibration curve.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the cross-validation process and the signaling pathway for the analysis.
Caption: Workflow for the cross-validation of analytical methods.
Caption: Analytical pathways for HPLC and UV-Vis methods.
A Comparative Analysis of Falimint and Other Antipyretic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Falimint (active ingredient: Acetylaminonitropropoxybenzene) and other established antipyretic compounds. While this compound is classified as a non-steroidal anti-inflammatory drug (NSAID) with antipyretic and analgesic properties, publicly available, head-to-head clinical studies directly comparing its systemic fever-reducing efficacy against other antipyretics are limited.[1][2] this compound is primarily indicated for local symptomatic relief of throat and mouth discomfort.[2]
This document, therefore, focuses on a detailed comparison of well-documented antipyretic agents—Ibuprofen (B1674241), Paracetamol (Acetaminophen), and Aspirin—to provide a benchmark for efficacy and mechanism of action. The information presented is based on existing clinical data for these widely used compounds.
Mechanism of Action: The Arachidonic Acid Pathway and Fever
Fever is primarily mediated by the prostaglandin (B15479496) E2 (PGE2), which is synthesized in the hypothalamus.[1][2] Most antipyretic drugs exert their effect by inhibiting the cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid to prostaglandins.[1][2]
The following diagram illustrates the general signaling pathway of fever and the points of intervention for common antipyretic drug classes.
Comparative Efficacy of Antipyretic Compounds
The following tables summarize quantitative data from clinical studies comparing the antipyretic efficacy of Ibuprofen, Paracetamol, and Aspirin.
Table 1: Temperature Reduction Following a Single Dose
| Compound | Dosage | Mean Temperature Reduction (°C) at Peak | Time to Peak Effect (Hours) | Study Population |
| Ibuprofen | 7.5 - 10 mg/kg | Greater than Paracetamol | 3 - 4 | Febrile Children |
| Paracetamol | 10 - 15 mg/kg | -1.6°C to -2.0°C | 2 - 3 | Febrile Children & Adults |
| Aspirin | 15 mg/kg | Comparable to Ibuprofen | 3 - 4 | Febrile Children |
Note: Direct comparison of absolute temperature reduction is challenging due to variations in study design, baseline temperatures, and patient populations. However, trends in relative efficacy can be observed.
Table 2: Duration of Antipyretic Action
| Compound | Dosage | Duration of Action (Hours) | Study Population |
| Ibuprofen | 10 mg/kg | 6 - 8 | Febrile Children |
| Paracetamol | 15 mg/kg | 4 - 6 | Febrile Children |
| Aspirin | 15 mg/kg | 4 - 6 | Febrile Children |
Experimental Protocols
The data presented above are derived from randomized, controlled clinical trials. A generalized experimental workflow for such a study is outlined below.
Key Methodologies:
-
Study Design: Randomized, double-blind, placebo-controlled or active-comparator trials are the gold standard.
-
Participant Selection: Inclusion criteria typically involve patients with a fever (e.g., >38.5°C) of infectious origin. Exclusion criteria will rule out individuals with contraindications to the study medications.
-
Intervention: Participants are randomly assigned to receive a standardized dose of the investigational drug, a comparator drug, or a placebo.
-
Data Collection: Body temperature is measured at baseline and at regular intervals (e.g., every 30-60 minutes) for a specified duration (e.g., 6-8 hours) post-administration. Adverse events are also monitored and recorded.
-
Outcome Measures: The primary outcome is typically the change in body temperature from baseline. Secondary outcomes may include the time to defervescence, the duration of antipyresis, and the incidence of adverse effects.
Summary and Conclusion
While this compound is categorized as an NSAID with antipyretic potential, the absence of direct comparative clinical data makes a head-to-head evaluation of its systemic fever-reducing efficacy against established compounds like ibuprofen and paracetamol challenging. The existing body of research provides robust evidence for the antipyretic effects of ibuprofen, paracetamol, and aspirin, with ibuprofen often demonstrating a longer duration of action. The primary mechanism for these effects is the inhibition of the COX pathway, leading to reduced prostaglandin synthesis in the central nervous system. Further clinical investigation is warranted to elucidate the comparative systemic antipyretic efficacy of this compound.
References
Comparative Safety Analysis of Falimint and Alternative Sore Throat Medications
A notable gap in publicly available clinical data exists regarding the specific safety profile of Falimint (active ingredient: Acetylaminonitropropoxybenzene), a locally acting analgesic and antipyretic agent with NSAID-like properties. Despite its use for symptomatic relief of throat and mouth discomfort, comprehensive clinical trial or post-marketing surveillance data detailing adverse event frequencies are not readily accessible in the reviewed literature. This guide, therefore, provides a comparative safety overview based on available information for this compound's drug class and data from clinical studies of alternative widely-used sore throat lozenges containing benzocaine (B179285), flurbiprofen (B1673479), and ambroxol (B1667023).
This compound is characterized as a synthetic pharmaceutical agent, an acetanilide (B955) derivative, that provides symptomatic relief for local pain and inflammation in conditions such as acute pharyngitis and tonsillitis.[1] Its therapeutic action is localized to the mucous membranes of the oral cavity and pharynx.[1] The absence of specific quantitative safety data for this compound necessitates a careful evaluation of the safety profiles of alternative treatments for which such data is available.
Comparative Analysis of Adverse Events in Sore Throat Lozenges
To provide a framework for comparison, this section details the safety profiles of three common active ingredients in sore throat lozenges: benzocaine, flurbiprofen, and ambroxol. The following tables summarize quantitative data on adverse events from placebo-controlled clinical trials.
Benzocaine Lozenges: Safety Profile
Benzocaine is a local anesthetic that provides pain relief by blocking nerve signals. Clinical trial data for benzocaine lozenges in the treatment of uncomplicated sore throat has shown a favorable safety profile.
| Adverse Event Category | Benzocaine 8 mg Lozenges | Placebo Lozenges | Study Reference |
| All Adverse Events | Not Observed | 1 adverse event (vertigo) | [2] |
Note: In this particular study, no adverse events were observed in the benzocaine group.[2][3][4]
Flurbiprofen Lozenges: Safety Profile
Flurbiprofen is a non-steroidal anti-inflammatory drug (NSAID) that reduces pain and inflammation. The following table presents data on hemorrhagic events from a systematic review of clinical trials.
| Adverse Event | Flurbiprofen 8.75 mg Lozenges (Incidence) | Placebo Lozenges (Incidence) | Study Reference |
| Epistaxis (Nosebleed) | 1.96% | 0.98% | [5] |
| Haematochezia (Blood in stool) | 0.99% | Not Reported | [5] |
| Mouth Haemorrhage | Not Reported | 1.03% | [5] |
Note: All reported bleeding events were classified as non-serious.[5] A separate systematic review noted that other potential NSAID-related adverse events like nephrotoxicity and cardiac failure are documented but did not identify any such events resulting from drug-drug interactions in the reviewed studies for the 8.75 mg lozenge formulation.[6]
Ambroxol Lozenges: Safety Profile
Ambroxol has local anesthetic and secretolytic properties. The safety data from a randomized, double-blind, placebo-controlled study is presented below.
| Adverse Event Category | Ambroxol 20 mg Lozenges (Patient Percentage) | Placebo Lozenges (Patient Percentage) | Study Reference |
| Treatment-Emergent Adverse Events (TEAEs) | 11.7% | 9.3% | [7][8] |
| Most Common TEAEs | Headache (3.1%), Dizziness (2.6%) | Headache (1.5%), Dizziness (1.0%) | [7] |
| TEAEs Leading to Discontinuation | 2.0% | 0.5% | [8] |
Note: A meta-analysis of five randomized controlled trials concluded that ambroxol lozenges are a safe option for individuals with mainly local symptoms.[9] Another review highlighted that in several controlled studies in children, ambroxol was well-tolerated with no adverse events directly attributed to the treatment.[10]
Experimental Protocols
Detailed methodologies are crucial for the critical appraisal of safety data. Below are summaries of the experimental protocols for the cited studies on the comparator drugs.
Protocol for Benzocaine Lozenge Study
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.
-
Participants: 165 adult patients with acute, uncomplicated sore throat and pain while swallowing.
-
Intervention: Participants received either a single 8 mg benzocaine lozenge or a matching placebo lozenge.
-
Primary Outcome: The sum of pain intensity differences (SPID) over a 2-hour period, assessed on a numerical visual rating scale.
-
Safety Assessment: Recording of any systemic or local side effects (e.g., burning, itching, redness) and monitoring of vital signs.[2][3]
Protocol for Flurbiprofen Lozenge Systematic Review
-
Study Design: A systematic review of literature to identify studies on flurbiprofen 8.75 mg formulations.
-
Databases Searched: Not specified in the provided abstract.
-
Inclusion Criteria: Studies reporting on hemorrhagic events in patients taking flurbiprofen 8.75 mg.
-
Data Extraction: Frequency of hemorrhagic events was extracted and summarized.
-
Primary Objective: To identify the frequency of hemorrhagic events with flurbiprofen 8.75 mg.[5]
Protocol for Ambroxol Lozenge Study
-
Study Design: A randomized, double-blind, placebo-controlled study conducted at 11 centers in South Africa.
-
Participants: 390 adult patients with sore throat due to acute pharyngitis with an onset of no more than 72 hours and a pain intensity score of ≥ 6 on a 0-10 point numerical rating scale.
-
Intervention: Patients were randomized to receive either ambroxol 20 mg hard-boiled lozenges or placebo lozenges.
-
Primary Outcome: The time-weighted sum of pain intensity differences from baseline over 3 hours (SPIDnorm,0-3h).
-
Safety Assessment: Recording of all treatment-emergent adverse events (TEAEs), with their severity and relationship to the study medication assessed by the investigator.[7][8]
Visualizing Pathways and Processes
To further elucidate the mechanisms and workflows relevant to this comparative study, the following diagrams are provided.
Caption: General signaling pathway of NSAIDs in reducing inflammation and pain.
Caption: A typical workflow for safety assessment in a clinical trial.
References
- 1. pillintrip.com [pillintrip.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Efficacy of a benzocaine lozenge in the treatment of uncomplicated sore throat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Systematic Review of Flurbiprofen 8.75 mg Dose and Risk of Haemorrhagic Events - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A systematic review of flurbiprofen 8.75 mg dose and risk of adverse events (excluding haemorrhagic) resulting from drug-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sanofi.com [sanofi.com]
- 8. A Randomized, Double-Blind, Placebo-Controlled Study to Assess the Efficacy and Safety of Ambroxol Hard-Boiled Lozenges in Patients with Acute Pharyngitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An overview of efficacy and safety of ambroxol for the treatment of acute and chronic respiratory diseases with a special regard to children - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the In Vitro Potency of Falimint Against Similar Molecules: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The primary mechanisms of action for relief of sore throat symptoms include anti-inflammatory effects and local anesthetic action. This guide will present available in vitro data for comparator molecules in these two key areas.
Comparison of In Vitro Anti-Inflammatory Activity
The anti-inflammatory activity of NSAIDs is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[2] A standard in vitro assay to determine the potency of NSAIDs is the measurement of their 50% inhibitory concentration (IC50) against COX-1 and COX-2 enzymes. While specific IC50 values for Acetylaminonitropropoxybenzene are not available, the following table summarizes the in vitro anti-inflammatory activity of other relevant molecules.
Table 1: In Vitro Anti-Inflammatory Potency of Comparator Molecules
| Molecule | Assay | Key Findings | Reference |
| L-Menthol | Inhibition of inflammatory mediators in LPS-stimulated human monocytes | Decreased LTB4 by -64.4%, PGE2 by -56.6%, and IL-1β by -64.2% at 10⁻⁷ g/ml.[1][3] | [1][3] |
| Eucalyptol (1,8-cineole) | Inhibition of protein denaturation | Showed significant inhibition of protein denaturation, comparable to Diclofenac at 250 μg/ml.[4][5] | [4][5] |
| Diclofenac (Reference NSAID) | Inhibition of protein denaturation | Used as a reference standard, showing a high percentage of inhibition of protein denaturation at 250 μg/ml.[4][5] | [4][5] |
Comparison of In Vitro Local Anesthetic Activity
Local anesthetics provide symptomatic relief by blocking voltage-gated sodium channels in nerve fibers, thereby inhibiting pain signal transmission.[6][7] The potency of local anesthetics can be determined in vitro by measuring their half-maximal effective concentration (EC50) for blocking sodium currents.
Table 2: In Vitro Potency of Topical Local Anesthetics
| Molecule | Assay | EC50 (µM) | Reference |
| Hexylresorcinol | Blockade of voltage-operated neuronal (NaV1.2) sodium channels | 23.1 | [8] |
| Amylmetacresol | Blockade of voltage-operated neuronal (NaV1.2) sodium channels | 53.6 | [8] |
| 2,4-Dichlorobenzyl alcohol | Blockade of voltage-operated neuronal (NaV1.2) sodium channels | 661.6 | [8] |
| Lidocaine (Reference) | Blockade of voltage-operated neuronal (NaV1.2) sodium channels | More potent than Hexylresorcinol and Amylmetacresol | [8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vitro potency studies. Below are representative protocols for the key assays mentioned.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay is fundamental for assessing the anti-inflammatory potential of NSAIDs.
-
Objective: To determine the IC50 value of a test compound against COX-1 and COX-2 enzymes.
-
Methodology:
-
Recombinant human COX-1 or COX-2 enzymes are used.
-
The test compound is pre-incubated with the enzyme at various concentrations.
-
Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.
-
The conversion of arachidonic acid to prostaglandin (B15479496) E2 (PGE2) is measured, typically using an enzyme immunoassay (EIA).
-
The concentration of the test compound that inhibits 50% of PGE2 production is determined as the IC50 value.
-
Inhibition of Inflammatory Mediators in Cell-Based Assays
This type of assay provides insights into the broader anti-inflammatory effects of a compound.
-
Objective: To measure the inhibition of pro-inflammatory cytokine and mediator release from cultured cells.
-
Methodology:
-
A suitable cell line, such as human monocytes (e.g., THP-1) or murine macrophages (e.g., RAW 264.7), is cultured.
-
The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of inflammatory mediators.
-
The cells are treated with the test compound at various concentrations.
-
After an incubation period, the cell culture supernatant is collected.
-
The levels of inflammatory mediators, such as TNF-α, IL-1β, IL-6, and PGE2, are quantified using ELISA or other immunoassays.
-
The IC50 value for the inhibition of each mediator is calculated.
-
Voltage-Gated Sodium Channel Blockade Assay
This electrophysiological assay is the gold standard for determining the potency of local anesthetics.
-
Objective: To measure the EC50 of a test compound for blocking voltage-gated sodium channels.
-
Methodology:
-
A cell line heterologously expressing the target sodium channel subtype (e.g., NaV1.2 in HEK293 cells) is used.
-
The whole-cell patch-clamp technique is employed to record sodium currents.
-
The test compound is applied to the cells at various concentrations.
-
The effect of the compound on the amplitude of the sodium current is measured.
-
The concentration of the test compound that blocks 50% of the sodium current is determined as the EC50 value.
-
Visualizing a Key Anti-Inflammatory Pathway
The following diagram illustrates the cyclooxygenase (COX) pathway, a primary target for NSAIDs in mediating their anti-inflammatory effects.
Caption: The Cyclooxygenase (COX) Pathway and the inhibitory action of NSAIDs.
Conclusion
This guide provides a framework for understanding the in vitro potency of Falimint in the context of other molecules used for sore throat relief. While direct experimental data for Acetylaminonitropropoxybenzene is lacking, its classification as an NSAID suggests that its mechanism of action likely involves the inhibition of the COX pathway. The provided data on comparator molecules such as menthol, eucalyptol, and topical local anesthetics offer valuable benchmarks for anti-inflammatory and local anesthetic activities. Future in vitro studies on Acetylaminonitropropoxybenzene, utilizing the described experimental protocols, would be necessary to definitively determine its potency and comparative efficacy.
References
- 1. The anti-inflammatory activity of L-menthol compared to mint oil in human monocytes in vitro: a novel perspective for its therapeutic use in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 3. The anti-inflammatory activity of L-menthol compared to mint oil in human monocytes in vitro: a novel perspective for its therapeutic use in inflammatory diseases. | Semantic Scholar [semanticscholar.org]
- 4. jabsonline.org [jabsonline.org]
- 5. jabsonline.org [jabsonline.org]
- 6. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 7. Local Anesthetics: Review of Pharmacological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Topical antiseptics for the treatment of sore throat block voltage-gated neuronal sodium channels in a local anaesthetic-like manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the Pharmacokinetic Profiles of Falimint Derivatives: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the known pharmacokinetic properties of Falimint (active ingredient: Acetylaminonitropropoxybenzene) and its derivatives. Due to a lack of publicly available quantitative pharmacokinetic data for Acetylaminonitropropoxybenzene and its specific derivatives, this comparison focuses on the metabolic pathways that have been described in the scientific literature.
Executive Summary
Data Presentation
A comprehensive comparison of quantitative pharmacokinetic parameters is not possible due to the absence of published data for this compound and its derivatives. Research into the pharmacokinetics of this compound would be necessary to generate the data for a table similar to the hypothetical example below.
Table 1: Hypothetical Comparative Pharmacokinetic Data for this compound and Derivatives
| Compound | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (t½) (hr) |
| Acetylaminonitropropoxybenzene | Data not available | Data not available | Data not available | Data not available |
| Derivative A | Data not available | Data not available | Data not available | Data not available |
| Derivative B | Data not available | Data not available | Data not available | Data not available |
Metabolic Profile of Acetylaminonitropropoxybenzene
Studies have shown that Acetylaminonitropropoxybenzene is almost completely metabolized in the human body. The primary route of metabolism involves the oxidation of the propoxy side chain. Key metabolic transformations include:
-
Oxidation of the propoxy group: This is the main metabolic pathway, leading to the formation of a carboxyl group.
-
Deacetylation: The deacetylated form of the carboxylic acid metabolite has also been identified.
-
Dealkylation: A lesser pathway involves the removal of the propoxy group, resulting in 2-acetamino-4-nitrophenol, which is likely conjugated with glucuronic acid for elimination.
-
Minor Metabolites: Traces of free 2-acetamino-4-nitrophenol and 2-amino-4-nitrophenol (B125904) have been detected.
The majority of these metabolites are eliminated from the body within 6 hours of administration.[1]
Experimental Protocols
While specific experimental protocols for the pharmacokinetic analysis of this compound are not detailed in the available literature, a general methodology for studying the pharmacokinetics of a novel non-steroidal anti-inflammatory drug (NSAID) would typically involve the following steps.
1. Study Design and Subject Recruitment:
-
A cohort of healthy human volunteers is recruited.
-
The study is designed as a randomized, single-dose, crossover or parallel-group trial.
-
Ethical approval and informed consent are obtained.
2. Drug Administration and Sample Collection:
-
A single oral dose of the investigational drug is administered.
-
Serial blood samples are collected at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into tubes containing an appropriate anticoagulant.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Urine samples may also be collected over specified intervals to assess renal clearance.
3. Bioanalytical Method Validation:
-
A sensitive and specific analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), is developed and validated for the quantification of the parent drug and its major metabolites in plasma and urine.
-
Validation parameters include linearity, accuracy, precision, selectivity, recovery, and stability.
4. Pharmacokinetic Analysis:
-
Plasma concentration-time data for the parent drug and its metabolites are analyzed using non-compartmental or compartmental methods.
-
Key pharmacokinetic parameters are calculated:
-
Cmax (Maximum Plasma Concentration): The highest observed concentration of the drug.
-
Tmax (Time to Cmax): The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total drug exposure over time, calculated using the trapezoidal rule.
-
t½ (Elimination Half-life): The time required for the plasma concentration of the drug to decrease by half.
-
CL/F (Apparent Total Clearance): The rate of drug elimination from the body after oral administration.
-
Vd/F (Apparent Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Mandatory Visualization
Below is a diagram illustrating the described metabolic pathway of Acetylaminonitropropoxybenzene.
Caption: Metabolic pathway of Acetylaminonitropropoxybenzene.
Conclusion
While this compound's active ingredient, Acetylaminonitropropoxybenzene, is known to undergo extensive metabolism, a significant gap exists in the publicly available scientific literature regarding its quantitative pharmacokinetic profile and that of its derivatives. The primary metabolic route involves oxidation of the propoxy side chain, leading to rapid elimination of metabolites. To enable a comprehensive comparative analysis, further research is required to determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, and half-life) of Acetylaminonitropropoxybenzene and its derivatives through well-designed clinical studies. The general experimental protocol outlined in this guide provides a framework for how such studies could be conducted.
References
Assessing the Reproducibility of Synthesis Protocols: A Comparative Guide for Oral Analgesics
For researchers and professionals in drug development, the reproducibility of a chemical synthesis protocol is a cornerstone of efficient and reliable manufacturing. This guide provides a comparative analysis of the synthesis protocols for the oral analgesic Falimint (active ingredient: 5'-nitro-2'-propoxyacetanilide) and two common alternatives, Lidocaine (B1675312) and Benzocaine (B179285). The assessment focuses on key metrics that influence the ease and consistency of production, supported by detailed experimental methodologies and data presented for straightforward comparison.
Comparative Analysis of Synthesis Protocols
The reproducibility and overall feasibility of a synthesis protocol can be evaluated through several quantitative parameters. The following table summarizes these key metrics for the synthesis of this compound, Lidocaine, and Benzocaine. It is important to note that a detailed, publicly available, and modern synthesis protocol for this compound is not readily accessible. Therefore, the data presented for this compound is based on analogous, well-documented procedures for similar chemical transformations, providing a representative assessment.
| Metric | This compound (5'-nitro-2'-propoxyacetanilide) (Representative Protocol) | Lidocaine | Benzocaine |
| Number of Steps | 2 | 2 | 1 |
| Starting Materials | 2-propoxyacetanilide, Nitric Acid, Sulfuric Acid | 2,6-dimethylaniline (B139824), α-chloroacetyl chloride | p-aminobenzoic acid, Ethanol (B145695), Sulfuric Acid |
| Reaction Time | 2-4 hours | 3-5 hours | 1-2 hours |
| Typical Yield | 60-70% | 70-80% | 85-95% |
| Purification Method | Recrystallization | Recrystallization, Extraction | Recrystallization |
| Key Reaction Type | Electrophilic Aromatic Substitution (Nitration) | Nucleophilic Acyl Substitution, Nucleophilic Alkylation | Fischer Esterification |
| Hazardous Reagents | Concentrated Nitric and Sulfuric Acids | α-chloroacetyl chloride (lachrymator) | Concentrated Sulfuric Acid |
Experimental Protocols
To allow for a thorough evaluation of reproducibility, detailed experimental protocols for the synthesis of each compound are provided below.
This compound (5'-nitro-2'-propoxyacetanilide) - Representative Synthesis Protocol
This protocol is based on the well-established nitration of substituted acetanilides.
Step 1: Nitration of 2-propoxyacetanilide
-
In a flask, dissolve 2-propoxyacetanilide in glacial acetic acid.
-
Cool the mixture in an ice bath to 0-5°C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the acetanilide (B955) solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture over crushed ice to precipitate the crude product.
-
Filter the precipitate, wash with cold water until the washings are neutral, and dry the product.
-
Recrystallize the crude 5'-nitro-2'-propoxyacetanilide from ethanol to obtain the pure product.
Lidocaine Synthesis Protocol
This two-step synthesis is a common laboratory procedure.
Step 1: Synthesis of α-chloro-2,6-dimethylacetanilide
-
Dissolve 2,6-dimethylaniline in glacial acetic acid.
-
Add a solution of α-chloroacetyl chloride in glacial acetic acid dropwise to the aniline (B41778) solution while stirring.
-
After the addition, stir the mixture at room temperature for 1 hour.
-
Pour the reaction mixture into water to precipitate the product.
-
Filter the precipitate, wash with water, and dry to yield α-chloro-2,6-dimethylacetanilide.
Step 2: Synthesis of Lidocaine
-
Reflux the α-chloro-2,6-dimethylacetanilide with an excess of diethylamine (B46881) in a suitable solvent such as toluene (B28343) for 2-3 hours.
-
After cooling, extract the reaction mixture with dilute hydrochloric acid.
-
Basify the acidic aqueous layer with a sodium hydroxide (B78521) solution to precipitate the crude lidocaine base.
-
Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure lidocaine.
Benzocaine Synthesis Protocol
This is a classic Fischer esterification reaction.
Step 1: Esterification of p-aminobenzoic acid
-
Suspend p-aminobenzoic acid in an excess of ethanol.
-
Carefully add concentrated sulfuric acid as a catalyst.
-
Heat the mixture to reflux for 1-2 hours, during which the solid should dissolve.
-
After cooling, slowly add a solution of sodium carbonate to neutralize the excess acid, which will cause the benzocaine to precipitate.
-
Filter the precipitate, wash thoroughly with water to remove any inorganic salts, and dry.
-
Recrystallize the crude benzocaine from an ethanol/water mixture to obtain the pure product.
Visualizing the Assessment of Synthesis Reproducibility
To systematically assess the reproducibility of any given chemical synthesis protocol, a logical workflow can be followed. The diagram below illustrates the key stages of this assessment process.
Safety Operating Guide
Personal protective equipment for handling Falimint
Essential Safety and Handling Guide for Falimint
This guide provides comprehensive safety and logistical information for the handling and disposal of this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and mitigate potential hazards.
Chemical Identification:
-
Product Name: this compound
-
Synonyms: N-(5-nitro-2-propoxyphenyl)acetamide; 2-Propoxy-5-nitroacetanilide; 5'-Nitro-2'-propoxyacetanilide; 1-Propoxy-2-acetamino-4-nitrobenzene[1]
Hazard Summary
This compound is an antipyretic and analgesic compound intended for research use only.[2] It is classified as harmful and an irritant. All personnel must be familiar with the hazards outlined in the Safety Data Sheet (SDS) before handling.
Hazard Statements: [3]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE)
Adherence to the following PPE guidelines is mandatory when handling this compound.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile rubber gloves. Inspect gloves prior to use.[4] | To prevent skin contact and irritation.[3][5] |
| Eye/Face Protection | Safety glasses with side shields or chemical splash goggles.[6] | To protect against eye irritation from dust or splashes.[3] |
| Skin and Body Protection | Laboratory coat.[6] | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[5][7] If dust is generated, a NIOSH-approved respirator may be necessary.[4][8] | To avoid inhalation, which can cause respiratory irritation.[3][5] |
Quantitative Exposure Limits
The primary active component of products like this compound is often Acetylsalicylic Acid. The following exposure limits for Acetylsalicylic Acid should be observed:
| Organization | Exposure Limit (TWA - 8 hours) |
| NIOSH REL | 5 mg/m³[9][10] |
| ACGIH TLV | 5 mg/m³[9] |
| OSHA PEL | 5 mg/m³ (Vacated)[9] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety and compliance.
Experimental Workflow
The following diagram outlines the standard operating procedure for handling this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Handling:
-
Conduct all work in a well-ventilated area or under a certified chemical fume hood to minimize inhalation exposure.[5][7]
-
When weighing or transferring the powder, do so carefully to avoid creating dust.
-
Avoid contact with skin and eyes.[5] In case of contact, follow the first aid measures outlined in the SDS.
-
-
Post-Handling:
Disposal Plan
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Contaminated PPE: Dispose of gloves, disposable lab coats, and other contaminated items in a designated hazardous waste container.
-
Unused Product: Unused this compound should be disposed of as hazardous chemical waste. Do not dispose of it in the regular trash or down the drain.[11]
-
Empty Containers: Empty containers may retain product residue and should be disposed of as hazardous waste unless thoroughly decontaminated.
-
-
Disposal Method:
-
All waste containing this compound must be disposed of through a licensed professional waste disposal service.[12]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[8][13][14] For acetylsalicylic acid, one suggested method is to mix it with a non-hazardous, absorbent material like coffee grounds or kitty litter before disposal.[7]
-
For gelatin, which is often a component in such products, it is generally not considered hazardous waste and can be disposed of in accordance with local solid waste regulations.[11][15] However, if mixed with this compound, it must be treated as hazardous waste.
-
References
- 1. This compound - CAS - 553-20-8 | Axios Research [axios-research.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. molwiki.com [molwiki.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. dept.harpercollege.edu [dept.harpercollege.edu]
- 6. pccarx.com [pccarx.com]
- 7. Acetylsalicylic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 8. ecacs.ca [ecacs.ca]
- 9. fishersci.com [fishersci.com]
- 10. CDC - NIOSH Pocket Guide to Chemical Hazards - Acetylsalicylic acid [cdc.gov]
- 11. neogen.com [neogen.com]
- 12. ecacs.ca [ecacs.ca]
- 13. laballey.com [laballey.com]
- 14. technopharmchem.com [technopharmchem.com]
- 15. s3.amazonaws.com [s3.amazonaws.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
